Tyk2-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFFECYFQEWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyk2-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This guide details its inhibitory profile, the relevant signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction to Tyk2 Signaling
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1] It plays a pivotal role in the signal transduction of various cytokines crucial for immune regulation.[1] Tyk2 associates with the cytoplasmic domains of cytokine receptors for key immunomodulatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3][4] Upon cytokine binding and receptor dimerization, Tyk2 is activated and proceeds to phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] These activated STATs then translocate to the nucleus to modulate the expression of genes involved in immune cell differentiation, activation, and survival.[1][2] Due to its central role in mediating pro-inflammatory signals, Tyk2 is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][2]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[6] This allosteric inhibition mechanism is distinct from traditional ATP-competitive inhibitors that target the active kinase (JH1) domain.[1] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the Tyk2 protein, thereby preventing its activation and downstream signaling.[7]
Signaling Pathway Inhibition
This compound effectively blocks the signaling cascades initiated by cytokines that rely on Tyk2 for signal transduction. Specifically, it has been shown to inhibit the pathways activated by IL-23 and IFNα.[6] The inhibition of these pathways leads to a reduction in the phosphorylation of downstream STAT proteins and subsequent down-regulation of inflammatory gene expression.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Target/Pathway | Assay Type | IC50 |
| Tyk2 JH2 Domain | Biochemical | 7 nM |
| IL-23 Signaling | Cellular | 0.1 µM |
| IFNα Signaling | Cellular | 0.05 µM |
| Phosphodiesterase 4 (PDE4) | Biochemical | 62 nM |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols
The following sections detail the likely methodologies employed to determine the inhibitory profile of this compound.
Biochemical Kinase Assay (Tyk2 JH2 Domain Binding)
This assay is designed to measure the direct binding affinity of an inhibitor to the isolated Tyk2 JH2 pseudokinase domain. A common method is a competitive binding assay using fluorescence polarization (FP).
Principle: A fluorescently labeled probe that binds to the Tyk2 JH2 domain is used. In the absence of a competitive inhibitor, the probe bound to the larger Tyk2 protein tumbles slowly in solution, resulting in a high FP signal. When an unlabeled inhibitor (this compound) is introduced, it competes with the probe for binding to Tyk2 JH2. This displacement of the probe results in it tumbling more rapidly, leading to a decrease in the FP signal. The IC50 is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.
Workflow:
Cellular Signaling Assays (IL-23 and IFNα)
These assays are performed in whole cells to determine the functional consequence of Tyk2 inhibition on a specific cytokine signaling pathway. A common approach is to measure the phosphorylation of a downstream STAT protein.
Principle: A cell line responsive to the cytokine of interest (e.g., IL-23 or IFNα) is pre-treated with varying concentrations of this compound. The cells are then stimulated with the cytokine to activate the signaling pathway. Following stimulation, the cells are lysed, and the level of phosphorylated STAT (pSTAT) is quantified, typically by Western blot or a plate-based immunoassay (e.g., ELISA). The IC50 is the concentration of the inhibitor that reduces the cytokine-induced pSTAT level by 50%.
Detailed Steps:
-
Cell Culture: Culture a relevant human cell line (e.g., peripheral blood mononuclear cells or a specific T-cell line) to a suitable density.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine (IL-23 or IFNα) to the cell culture and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
pSTAT Quantification:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the relevant STAT protein (e.g., pSTAT3 for IL-23, pSTAT1/2 for IFNα) and total STAT as a loading control.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the pSTAT signal for each inhibitor concentration. Normalize the data to the vehicle-treated control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Off-Target Activity
This compound has been shown to inhibit phosphodiesterase 4 (PDE4) with an IC50 of 62 nM.[6] This off-target activity should be considered when interpreting experimental results and evaluating the overall pharmacological profile of the compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2 that functions by binding to the JH2 pseudokinase domain. It effectively blocks the downstream signaling of key pro-inflammatory cytokines, including IL-23 and IFNα, making it a valuable tool for studying Tyk2 biology and a potential starting point for the development of therapeutics for autoimmune and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its mechanism of action for researchers and drug development professionals.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. revvity.com [revvity.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. bms.com [bms.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tyk2-IN-2: A Selective Allosteric Inhibitor of TYK2
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a promising approach for the treatment of various autoimmune and inflammatory diseases. This document details the scientific rationale, discovery workflow, chemical synthesis, and key experimental protocols utilized in the development of this compound.
Introduction to TYK2 and Its Role in Disease
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of intracellular signaling pathways initiated by a wide array of cytokines and growth factors. TYK2 plays a crucial role in mediating the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
The selective inhibition of TYK2 over other JAK family members is a key therapeutic strategy to mitigate potential side effects associated with broader JAK inhibition. The structural divergence of the pseudokinase (JH2) domain among JAKs offers an opportunity for the development of highly selective allosteric inhibitors.
The TYK2 Signaling Pathway
The signaling cascade initiated by cytokines that rely on TYK2 involves the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding to their cognate receptors, TYK2 and its partner JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
Figure 1: Simplified TYK2 signaling pathway.
Discovery of this compound
The discovery of this compound stemmed from a focused effort to identify potent and selective inhibitors of the TYK2 pseudokinase (JH2) domain. This strategy aimed to achieve superior selectivity over other JAK family members by avoiding the highly conserved ATP-binding site in the catalytic (JH1) domain.
The general workflow for the discovery of a selective TYK2 JH2 inhibitor like this compound is outlined below:
Figure 2: Discovery workflow for a selective TYK2 JH2 inhibitor.
A high-throughput screening campaign targeting the TYK2 JH2 domain identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point.[1] Subsequent structure-activity relationship (SAR) studies focused on iterative modifications of this core to enhance potency and selectivity. An off-target liability, phosphodiesterase 4 (PDE4), was identified and addressed through structure-based design, analyzing co-crystal structures of ligands bound to both TYK2 JH2 and PDE4 to guide modifications that improved the selectivity profile.[1] This optimization process led to the discovery of this compound (also referred to as Compound 18 in some literature).[2]
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Target/Assay | IC50 | Reference |
| TYK2 JH2 Binding | 7 nM | [2] |
| IL-23-induced Signaling | 0.1 µM | [2] |
| IFNα-induced Signaling | 0.05 µM | [2] |
| Phosphodiesterase 4 (PDE4) | 62 nM | [2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The core imidazo[1,2-b]pyridazine scaffold is constructed, followed by the introduction of the side chains through coupling reactions. A plausible synthetic route based on the patent literature for related imidazopyridazine compounds is depicted below.
Figure 3: General synthetic route for this compound.
Note: The specific reagents and reaction conditions are detailed in the patent literature (WO 2017087590 A1) and may require specialized laboratory equipment and expertise.
Experimental Protocols
The characterization of this compound involved a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
TYK2 JH2 Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled probe from the TYK2 JH2 domain. The change in fluorescence polarization is proportional to the amount of displaced probe.
-
Methodology:
-
Recombinant human TYK2 JH2 domain is incubated with a fluorescently labeled probe (e.g., JH2 probe 1).
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays for IL-23 and IFNα Signaling
-
Principle: These assays assess the ability of this compound to inhibit the downstream signaling induced by IL-23 or IFNα in a cellular context. The phosphorylation of STAT proteins is a common readout.
-
Methodology (General):
-
A suitable human cell line (e.g., Kit225 T-cells) is seeded in microplates.
-
Cells are pre-incubated with serial dilutions of this compound.
-
Cells are stimulated with a specific cytokine (IL-23 or IFNα).
-
After a defined incubation period, cells are lysed.
-
The levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, or pSTAT4) are quantified using methods such as ELISA, Western Blot, or flow cytometry.
-
IC50 values are determined by analyzing the inhibition of STAT phosphorylation as a function of inhibitor concentration.
-
PDE4 Enzyme Assay
-
Principle: This assay measures the inhibitory activity of this compound against the phosphodiesterase 4 enzyme.
-
Methodology:
-
Recombinant human PDE4 enzyme is used.
-
The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.
-
This compound is incubated with the enzyme and substrate.
-
The reaction is stopped, and the product is quantified by measuring the fluorescence.
-
IC50 values are calculated from the dose-response curves.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of TYK2 that targets the JH2 pseudokinase domain. Its discovery was guided by a structure-based design approach to optimize potency and selectivity, particularly against the off-target PDE4. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery. The unique mechanism of action of this compound highlights the potential of targeting pseudokinase domains to achieve highly selective kinase inhibition for the treatment of autoimmune and inflammatory diseases.
References
Tyk2-IN-2: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-2 is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Tyk2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3][4] These cytokines are integral to both innate and adaptive immunity and are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[2][3] Consequently, the selective inhibition of Tyk2 presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols and a visualization of its role in key signaling pathways.
Chemical Properties and Structure
This compound is a small molecule inhibitor with the chemical formula C16H18N6O.[5][6] Its systematic IUPAC name is 6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H18N6O | [5][6] |
| Molecular Weight | 310.35 g/mol | [5][6] |
| CAS Number | 2098466-94-3 | [5] |
| IUPAC Name | 6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide | [6] |
| Canonical SMILES | CNC1=CC(NC2=CC(C)=CC(C)=C2)=NN3C1=NC=C3C(N)=O | [2] |
| Solubility | DMSO: ≥ 25 mg/mL (80.55 mM) | [2][5] |
Structural Information
The chemical structure of this compound features an imidazo[1,2-b]pyridazine core. A co-crystal structure of this compound bound to the pseudokinase (JH2) domain of Tyk2 has been elucidated, revealing key interactions that contribute to its inhibitory activity.[7] These interactions include hydrogen bonds between the methylamine at the C8 position and the N1 of the imidazopyridazine core with the hinge region of the JH2 domain (specifically with Val690).[7] Additionally, the amide oxygen at the C3 position forms hydrogen bonds with Lys642 and, via a bridging water molecule, with the hinge carbonyl of Glu688.[7]
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the Tyk2 JH2 domain, which allosterically regulates the catalytic activity of the JH1 kinase domain.[1] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling.
Inhibitory Activity
The inhibitory potency of this compound against its primary target and related signaling pathways, as well as an off-target activity, is summarized below.
| Target/Pathway | IC50 | Reference |
| Tyk2 JH2 | 7 nM | [5][7] |
| IL-23 stimulated signaling | 0.1 µM | [5][7] |
| IFNα stimulated signaling | 0.05 µM | [5][7] |
| Phosphodiesterase 4 (PDE4) | 62 nM | [7] |
Signaling Pathways Modulated by this compound
Tyk2 is a critical component of the JAK-STAT signaling pathway for several cytokines. This compound, by inhibiting Tyk2, effectively blocks these signaling cascades.
IL-12 Signaling Pathway
Interleukin-12 (IL-12) signals through a receptor complex composed of IL-12Rβ1 and IL-12Rβ2 subunits.[3] Upon IL-12 binding, the associated kinases, Tyk2 and JAK2, are activated.[3][8][9] This leads to the phosphorylation of STAT4, which then dimerizes and translocates to the nucleus to regulate gene expression, promoting the differentiation of T helper 1 (Th1) cells.[3][4][5]
IL-23 Signaling Pathway
The IL-23 receptor consists of the IL-12Rβ1 subunit and the unique IL-23R subunit.[3] Ligand binding activates the associated Tyk2 and JAK2 kinases, leading to the phosphorylation of STAT3 and, to a lesser extent, STAT4.[3][6][10] Phosphorylated STATs form dimers that translocate to the nucleus and induce the expression of genes associated with the development and function of T helper 17 (Th17) cells.[4]
Type I IFN Signaling Pathway
Type I interferons (IFN-α and IFN-β) signal through a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits.[11][12] Upon ligand binding, the receptor-associated kinases, Tyk2 and JAK1, are activated.[11][12] This leads to the phosphorylation of STAT1 and STAT2, which then form a heterodimer.[11][12] This dimer associates with IRF9 to form the ISGF3 complex, which translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) to drive the expression of interferon-stimulated genes (ISGs).[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Tyk2 JH2 Domain Binding Assay (Fluorescence Polarization)
This assay is designed to screen for small molecules that displace a fluorescently labeled probe from the JH2 domain of Tyk2.
Materials:
-
Purified recombinant human Tyk2 JH2 domain
-
Fluorescently labeled JH2 probe 1
-
JH2 Binding Buffer
-
This compound or other test compounds
-
DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a 10X stock solution of this compound or test compounds in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of the test compounds. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add JH2 Binding Buffer to all wells.
-
Add the diluted test compounds to the appropriate wells. For control wells, add the same volume of solvent.
-
Add the purified Tyk2 JH2 domain to all wells except the "no enzyme" control.
-
Add the fluorescently labeled JH2 probe 1 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
IL-23-Induced STAT3 Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit the phosphorylation of STAT3 in response to IL-23 stimulation in primary human T cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Recombinant human IL-23
-
This compound
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, and phosphorylated STAT3 (pSTAT3)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs for a specified period (e.g., 24-48 hours).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human IL-23 for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4 and pSTAT3.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD4+ T cell population and quantifying the percentage of pSTAT3-positive cells or the mean fluorescence intensity of pSTAT3.
-
Calculate the IC50 value by plotting the percentage of inhibition of STAT3 phosphorylation against the inhibitor concentration.
IFNα-Induced STAT1 Phosphorylation Assay (Western Blot)
This assay assesses the inhibitory effect of this compound on IFNα-induced STAT1 phosphorylation in a suitable cell line.
Materials:
-
A cell line responsive to IFNα (e.g., HeLa or Daudi cells)
-
Recombinant human IFNα
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IFNα for 15-30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against pSTAT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.
-
Quantify the band intensities and calculate the ratio of pSTAT1 to total STAT1. The IC50 is determined from the dose-response curve.
PDE4 Activity Assay (Fluorescence Polarization)
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of phosphodiesterase 4 (PDE4).
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate
-
Assay buffer
-
This compound
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PDE4 enzyme to all wells except the "no enzyme" control.
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (if necessary, depending on the assay kit).
-
Measure the fluorescence polarization.
-
Calculate the percentage of PDE4 activity inhibition for each concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
X-ray Crystallography of this compound in Complex with Tyk2 JH2 Domain
This protocol outlines the general steps for determining the co-crystal structure of this compound with the Tyk2 JH2 domain.
Workflow:
Procedure:
-
Protein Expression and Purification: Express the human Tyk2 JH2 domain in a suitable expression system (e.g., E. coli or insect cells) and purify it to homogeneity using chromatographic techniques.
-
Complex Formation: Incubate the purified Tyk2 JH2 domain with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop) to identify initial crystallization hits. Optimize these conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known homologous structure as a search model. Refine the atomic model against the experimental data.
-
Structural Analysis: Analyze the final refined structure to identify the binding mode of this compound and the specific interactions with the Tyk2 JH2 domain.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Tyk2 pseudokinase domain. Its ability to block the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs makes it a valuable research tool for investigating the roles of these pathways in health and disease. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, will aid researchers in further exploring the therapeutic potential of Tyk2 inhibition.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 7. Reactome | STAT4 is phosphorylated by p-JAK2 and/or p-Y-TYK2 after IL12:IL12R interaction [reactome.org]
- 8. pnas.org [pnas.org]
- 9. Requirement for distinct Janus kinases and STAT proteins in T cell proliferation versus IFN-gamma production following IL-12 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Tyk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). This document details its binding affinity, the experimental methodologies used for its characterization, and the broader context of the TYK2 signaling pathway.
Introduction to TYK2 and this compound
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[4][5]
This compound is a small molecule inhibitor that selectively targets the pseudokinase domain (JH2) of TYK2.[6] This allosteric mode of inhibition provides a high degree of selectivity over other JAK family members, which is a significant advantage in minimizing off-target effects.[7] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, thereby preventing the downstream signaling events.
Quantitative Binding Data for this compound
The binding affinity of this compound has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.
| Target/Pathway | Assay Type | Parameter | Value | Reference |
| TYK2 JH2 Domain | Biochemical Binding Assay | IC50 | 7 nM | [6] |
| IL-23 Signaling | Cellular Assay | IC50 | 0.1 µM | [6] |
| IFNα Signaling | Cellular Assay | IC50 | 0.05 µM | [6] |
| PDE4 | Biochemical Assay | IC50 | 62 nM | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Binding Kinetics of Allosteric TYK2 Inhibitors
While specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for this compound are not publicly available, the determination of these values is crucial for a comprehensive understanding of its mechanism of action and for predicting its in vivo efficacy. Techniques such as Surface Plasmon Resonance (SPR) are commonly employed to measure the binding kinetics of small molecule inhibitors to their protein targets.
TYK2 Signaling Pathway
TYK2 is a critical mediator of cytokine signaling. Upon cytokine binding to its receptor, TYK2, in partnership with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Experimental Protocols
TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)
This biochemical assay is designed to screen for and characterize small molecules that bind to the TYK2 pseudokinase (JH2) domain by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled probe (e.g., JH2 probe 1)
-
Assay Buffer
-
This compound or other test compounds
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dilute the recombinant TYK2 JH2 protein to the desired concentration in the assay buffer.
-
Dilute the fluorescent probe to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or control (vehicle) to the wells of the 384-well plate.
-
Add the diluted TYK2 JH2 protein to all wells except the "blank" (no protein) control.
-
Add the diluted fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phospho-TYK2 Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This cellular assay measures the inhibitory effect of a compound on the phosphorylation of TYK2 in a cellular context, providing a functional readout of target engagement.
Materials:
-
Human cell line expressing TYK2 (e.g., HEL 92.1.7)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Cytokine stimulant (e.g., IFNα)
-
Cell lysis buffer
-
HTRF detection reagents (e.g., anti-phospho-TYK2 antibody labeled with a donor fluorophore and an anti-total-TYK2 antibody labeled with an acceptor fluorophore)
-
384-well low volume white microplate
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells in a 96-well plate until they reach the desired confluence.
-
Treat the cells with a serial dilution of this compound or control for a specified period.
-
Stimulate the cells with a cytokine (e.g., IFNα) to induce TYK2 phosphorylation.
-
-
Cell Lysis:
-
Remove the cell culture medium.
-
Add lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.
-
-
HTRF Detection:
-
Transfer the cell lysates to a 384-well low volume white microplate.
-
Add the HTRF detection reagents (antibody mix) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., overnight), protected from light.
-
-
Data Acquisition:
-
Read the HTRF signal on a compatible microplate reader, measuring the fluorescence emission at two different wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The decrease in the HTRF ratio is proportional to the inhibition of TYK2 phosphorylation.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of TYK2 that targets the JH2 pseudokinase domain. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on the characterization of TYK2 inhibitors. Further investigation into the binding kinetics of this compound will provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent for autoimmune and inflammatory diseases.
References
- 1. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of Tyk2-IN-2 Against JAK Family Kinases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the selectivity profile of Tyk2-IN-2, a representative potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This compound targets the pseudokinase (JH2) domain of Tyk2, conferring exceptional selectivity over other members of the Janus kinase (JAK) family—JAK1, JAK2, and JAK3. This document summarizes the quantitative inhibitory activity of this compound, outlines the experimental methodologies used to determine its selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows. The high selectivity of this compound for Tyk2 presents a promising therapeutic strategy for various immune-mediated inflammatory diseases by minimizing off-target effects associated with broader JAK inhibition.
Note: Data for "this compound" is represented by the well-characterized, selective Tyk2 inhibitor, Deucravacitinib, due to the lack of publicly available information on a compound with the specific designation "this compound." Deucravacitinib's mechanism of binding to the Tyk2 pseudokinase domain and its resulting high selectivity make it an appropriate surrogate for this technical analysis.
Introduction to Tyk2 and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising Tyk2, JAK1, JAK2, and JAK3, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] These kinases are essential for the signal transduction from various cytokine receptors to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and immune responses.[2]
Cytokine binding to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[1]
Tyk2 is critically involved in the signaling of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[3][4] Dysregulation of these cytokine pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, selective inhibition of Tyk2 is a highly attractive therapeutic strategy. Unlike pan-JAK or less selective JAK inhibitors, a highly selective Tyk2 inhibitor has the potential to offer a more targeted therapeutic effect with an improved safety profile by avoiding the inhibition of other JAK kinases that are involved in a broader range of biological processes.[5]
Quantitative Selectivity Profile of this compound
The selectivity of this compound was evaluated in both biochemical and cell-based assays to determine its inhibitory potency against all four members of the JAK family. The results demonstrate that this compound is a highly potent and selective inhibitor of Tyk2.
Biochemical Assay Data
In a biochemical probe displacement assay, this compound shows exceptional potency for Tyk2 with an IC50 of 0.2 nM. In stark contrast, its activity against the kinase domains of JAK1, JAK2, and JAK3 is negligible, with IC50 values exceeding 10,000 nM.[5] This demonstrates a remarkable selectivity of over 50,000-fold for Tyk2 in a purified enzyme system.
| Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. Tyk2 |
| Tyk2 | Probe Displacement | 0.2 | - |
| JAK1 | Probe Displacement | >10,000 | >50,000 |
| JAK2 | Probe Displacement | >10,000 | >50,000 |
| JAK3 | Probe Displacement | >10,000 | >50,000 |
In Vitro Whole Blood Assay Data
To assess the functional selectivity of this compound in a more physiologically relevant context, in vitro whole blood assays were conducted. These assays measure the inhibition of cytokine-induced STAT phosphorylation, which is a direct downstream consequence of JAK activation. This compound potently inhibited Tyk2-mediated signaling with an IC50 of 19 nM. In contrast, much higher concentrations were required to inhibit JAK1/3 and JAK2/2 signaling pathways, with IC50 values of 1646 nM and >10,000 nM, respectively.[5] This translates to a selectivity of approximately 87-fold for Tyk2 over JAK1/3 and over 526-fold for Tyk2 over JAK2/2 in a cellular environment.[5]
| Pathway (Kinase Dimer) | Cytokine Stimulant (Measured Endpoint) | IC50 (nM) | Fold Selectivity vs. Tyk2 |
| Tyk2/JAK2 | IL-12 (IFN-γ production) | 19 | - |
| JAK1/JAK3 | IL-2 (pSTAT5) | 1646 | ~87 |
| JAK2/JAK2 | TPO (pSTAT3) | >10,000 | >526 |
Experimental Protocols
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Probe Displacement
The biochemical potency of this compound against the JAK family kinases was determined using a homogeneous time-resolved fluorescence (HTRF) binding assay that measures the displacement of a fluorescent probe from the kinase's pseudokinase (for Tyk2) or kinase (for JAK1, JAK2, JAK3) domain.
Methodology:
-
Reagents: Recombinant human Tyk2 (JH2 domain), JAK1 (JH1 domain), JAK2 (JH1 domain), and JAK3 (JH1 domain) proteins, fluorescently labeled probe compound, europium cryptate-labeled anti-tag antibody, and the test compound (this compound).
-
Assay Principle: The assay is based on fluorescence resonance energy transfer (FRET) between the europium cryptate-labeled antibody bound to the kinase and the fluorescent probe bound to the kinase domain.
-
Procedure:
-
A constant concentration of the kinase and the fluorescent probe are incubated in a microplate well.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The displacement of the fluorescent probe by this compound results in a decrease in the FRET signal. The IC50 value, representing the concentration of this compound that causes 50% inhibition of probe binding, is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Whole Blood Assay for Functional Selectivity
The functional selectivity of this compound was assessed in human whole blood by measuring the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in JAK signaling.
Methodology:
-
Sample Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound.
-
Cytokine Stimulation:
-
Tyk2/JAK2 activity: Blood is stimulated with IL-12 to induce IFN-γ production, a Tyk2-dependent process.
-
JAK1/JAK3 activity: Blood is stimulated with IL-2 to induce phosphorylation of STAT5 (pSTAT5).
-
JAK2/JAK2 activity: Blood is stimulated with thrombopoietin (TPO) to induce phosphorylation of STAT3 (pSTAT3).
-
-
Endpoint Measurement:
-
For the Tyk2/JAK2 assay, IFN-γ levels in the plasma are measured by ELISA.
-
For JAK1/JAK3 and JAK2/JAK2 assays, red blood cells are lysed, and white blood cells are fixed and permeabilized. The levels of pSTAT5 and pSTAT3 in specific leukocyte populations are quantified by flow cytometry using phospho-specific antibodies.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of cytokine-induced IFN-γ production or STAT phosphorylation against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[5]
Visualizations
JAK-STAT Signaling Pathway and Inhibition by this compound
Caption: JAK-STAT signaling pathway initiated by cytokine binding and subsequent inhibition of Tyk2 by this compound.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the kinase selectivity profile of this compound using biochemical and cellular assays.
Conclusion
The data presented in this technical guide demonstrate that this compound is a highly potent and selective inhibitor of Tyk2. Its unique allosteric mechanism of action, targeting the pseudokinase domain, allows it to achieve remarkable selectivity over the other members of the JAK family. This high degree of selectivity, observed in both biochemical and cellular assays, suggests that this compound may offer a more targeted therapeutic approach for the treatment of Tyk2-dependent inflammatory and autoimmune diseases, potentially with a more favorable safety profile compared to less selective JAK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this selective Tyk2 inhibition strategy.
References
- 1. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 4. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 5. go.drugbank.com [go.drugbank.com]
The Allosteric Advantage: A Technical Guide to Tyk2-IN-2's Role in the JAK-STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). By targeting the pseudokinase (JH2) domain, this compound offers a differentiated mechanism of action compared to traditional ATP-competitive kinase inhibitors, leading to a highly selective modulation of the JAK-STAT signaling pathway. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental methodologies for the characterization of this compound and similar molecules.
Introduction: Targeting Tyk2 in Autoimmune and Inflammatory Diseases
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, are critical intracellular mediators of cytokine and growth factor signaling.[1][2] These kinases are integral to the JAK-STAT signaling cascade, a pivotal pathway in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[2]
Tyk2, in particular, plays a crucial role in the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2] These cytokines are central to the inflammatory processes underlying conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. Unlike other JAK family members that are also involved in hematopoietic and metabolic pathways, Tyk2's function is more restricted to the immune system, suggesting that its selective inhibition could offer a favorable safety profile.[3]
Traditional JAK inhibitors compete with ATP at the highly conserved catalytic site of the kinase (JH1) domain. This can lead to off-target effects and inhibition of multiple JAK family members.[2] A newer, more selective approach involves the allosteric inhibition of the pseudokinase (JH2) domain, a regulatory domain with greater structural diversity among the JAKs.[2] this compound is a prime example of such a molecule, offering potent and selective inhibition of Tyk2 by binding to its JH2 domain.[4]
Mechanism of Action: Allosteric Inhibition of the Tyk2 Pseudokinase Domain
This compound functions as a potent and selective inhibitor by binding to the pseudokinase (JH2) domain of Tyk2.[4] This allosteric mechanism of action is distinct from ATP-competitive inhibitors that target the active kinase (JH1) domain. The binding of this compound to the JH2 domain locks the kinase in an inactive conformation, thereby preventing its activation and subsequent signal transduction.[2]
This mode of inhibition is believed to be a key determinant of the high selectivity of this compound for Tyk2 over other JAK family members.[4] The unique structural features of the Tyk2 JH2 domain, such as the presence of a small gatekeeper residue (Ala671) and a DPG motif instead of the conserved DFG motif, create a distinct binding pocket that can be selectively targeted.[4] A co-crystal structure of this compound bound to the TYK2 JH2 domain has revealed key hydrogen bond interactions that contribute to its high-affinity binding and selectivity.[4]
By allosterically inhibiting Tyk2, this compound effectively blocks the downstream signaling cascades initiated by cytokines like IL-12, IL-23, and Type I IFNs, which are crucial for the differentiation and function of pathogenic T-cell subsets, such as Th1 and Th17 cells.
References
The Impact of Tyk2-IN-2 on IL-23 and IFNα Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective Tyk2 inhibitor, Tyk2-IN-2, and its impact on the pivotal IL-23 and IFNα cytokine signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in autoimmune and inflammatory diseases.
Core Executive Summary
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It effectively disrupts the signaling cascades of key pro-inflammatory cytokines, Interleukin-23 (IL-23) and Interferon-alpha (IFNα), by targeting the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other JAK family members, minimizing off-target effects. This guide presents the inhibitory activity of this compound, detailed methodologies for assessing its efficacy, and visual representations of its mechanism of action within the IL-23 and IFNα signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 values, demonstrating its efficacy against the Tyk2 JH2 domain and its functional impact on IL-23 and IFNα signaling.
| Target | Assay Type | IC50 Value | Reference |
| Tyk2 JH2 Domain | Biochemical Binding Assay | 7 nM | [1] |
| IL-23 Signaling | Cellular Functional Assay | 0.1 µM | [1] |
| IFNα Signaling | Cellular Functional Assay | 0.05 µM | [1] |
Table 1: Inhibitory Potency of this compound
The selectivity of this compound for Tyk2 over other JAK family members is a critical attribute, suggesting a favorable safety profile. While specific IC50 values for this compound against other JAKs are not publicly available, compounds targeting the Tyk2 pseudokinase domain generally exhibit high selectivity.[2]
| Kinase | Assay Type | IC50 Value | Reference |
| JAK1 | Biochemical Kinase Assay | > 10,000 nM | [2] |
| JAK2 | Biochemical Kinase Assay | > 10,000 nM | [2] |
| JAK3 | Biochemical Kinase Assay | > 10,000 nM | [2] |
Table 2: Selectivity Profile of Tyk2 Pseudokinase Ligands (Representative)
Signaling Pathways and Mechanism of Action
Tyk2 is a crucial intracellular kinase that mediates the signaling of several cytokines, including IL-23 and IFNα. This compound exerts its inhibitory effect by binding to the regulatory pseudokinase (JH2) domain of Tyk2, preventing the conformational changes required for its catalytic activity. This, in turn, blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.
IL-23 Signaling Pathway
The IL-23 signaling cascade is central to the development and maintenance of Th17 cells, which are key drivers of inflammation in numerous autoimmune diseases. Upon binding of IL-23 to its receptor complex (IL-23R/IL-12Rβ1), Tyk2 and JAK2 are activated, leading to the phosphorylation of STAT3 and, to a lesser extent, STAT4.[3][4] These activated STATs then translocate to the nucleus to induce the transcription of pro-inflammatory genes, including those encoding IL-17. This compound's inhibition of Tyk2 disrupts this entire cascade.
Caption: IL-23 Signaling Pathway and Inhibition by this compound.
IFNα Signaling Pathway
Type I interferons, such as IFNα, are critical for antiviral immunity but are also implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus. IFNα binds to its receptor (IFNAR), which is associated with Tyk2 and JAK1.[5] This binding leads to the activation of Tyk2 and JAK1, which then phosphorylate STAT1 and STAT2.[6][7] The phosphorylated STAT1 and STAT2 form a heterodimer, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus to induce the expression of interferon-stimulated genes (ISGs). This compound's inhibition of Tyk2 effectively curtails this signaling cascade.
Caption: IFNα Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of Tyk2 inhibitors. The following sections provide methodologies for key assays used to characterize the activity of this compound.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the Tyk2 kinase domain, providing a direct measure of binding affinity.
Materials:
-
Recombinant human Tyk2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a 3X solution of the kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 3X serial dilution of the test compound in Kinase Buffer A with a final DMSO concentration of 3%.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Add 5 µL of the 3X test compound solution to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor® 647 acceptor.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the log of the inhibitor concentration to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of cytokine stimulation in a cellular context.
Materials:
-
Human cell line expressing the relevant cytokine receptors (e.g., Kit225 T cells for IL-23, U937 monocytes for IFNα)
-
Recombinant human IL-23 or IFNα
-
This compound serially diluted in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-STAT3 (Tyr705) for IL-23, phospho-STAT1 (Tyr701) for IFNα, and total STAT proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with serially diluted this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (IL-23 or IFNα) for 15-30 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them on ice with cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.
-
Quantify the band intensities to determine the percentage of inhibition of STAT phosphorylation at different concentrations of this compound and calculate the IC50 value.
Luciferase Reporter Assay for Cytokine Signaling
This assay measures the transcriptional activity of STAT proteins by using a reporter gene (luciferase) under the control of a STAT-responsive promoter element.
Materials:
-
HEK293 cells or another suitable cell line
-
Luciferase reporter plasmid containing a STAT-responsive element (e.g., ISRE for IFNα, SIE for IL-23)
-
Expression plasmids for the relevant cytokine receptors (if not endogenously expressed)
-
Transfection reagent
-
Recombinant human IL-23 or IFNα
-
This compound serially diluted in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the luciferase reporter plasmid and receptor expression plasmids (if necessary) in a multi-well plate.
-
After 24 hours, pre-treat the cells with serially diluted this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (IL-23 or IFNα) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla (for normalization) luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
Plot the percentage of inhibition of cytokine-induced luciferase activity against the log of the inhibitor concentration to determine the IC50 value.
Caption: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound represents a promising therapeutic agent due to its potent and selective inhibition of Tyk2, a key mediator of IL-23 and IFNα signaling. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Tyk2 inhibition in a range of immune-mediated diseases. The high selectivity of this compound for the Tyk2 pseudokinase domain offers a potential advantage over less selective pan-JAK inhibitors, warranting continued investigation and development.
References
- 1. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. med.emory.edu [med.emory.edu]
- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 7. assaygenie.com [assaygenie.com]
In Vitro Evaluation of Tyk2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This compound, also identified as Compound 18 in its initial disclosure, targets the pseudokinase (JH2) domain of Tyk2, offering a promising mechanism for the treatment of autoimmune and inflammatory diseases. This document outlines the quantitative inhibitory profile of this compound, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation
The in vitro activity of this compound has been characterized through a series of biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting its potency against the Tyk2 JH2 domain and its functional effects on cytokine signaling pathways.
| Target/Assay | IC50 | Assay Type |
| Tyk2 JH2 | 7 nM | Biochemical Binding Assay |
| IL-23 Signaling | 0.1 µM | Cellular Reporter Assay |
| IFNα Signaling | 0.05 µM | Cellular Reporter Assay |
| PDE4 | 62 nM | Biochemical Assay |
| Data sourced from MedchemExpress.[1] |
Tyk2 Signaling Pathway
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in signal transduction for several key cytokines implicated in the immune response.[2][3] Upon cytokine binding to their respective receptors, Tyk2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. Tyk2 is essential for the signaling of Type I interferons (IFNα/β), IL-12, and IL-23.[2][3]
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on the procedures described in the original research publication by Moslin et al. (2017).
Tyk2 JH2 Domain Binding Assay
This biochemical assay quantifies the binding affinity of this compound to the isolated pseudokinase (JH2) domain of Tyk2.
-
Reagents and Materials:
-
Recombinant human Tyk2 JH2 domain protein.
-
Fluorescently labeled tracer ligand with known affinity for the Tyk2 JH2 domain.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound, serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
-
Procedure:
-
Prepare a solution of the Tyk2 JH2 protein and the fluorescent tracer in the assay buffer.
-
Dispense the protein-tracer solution into the wells of a 384-well microplate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Measure the FRET signal using a plate reader. The displacement of the fluorescent tracer by the inhibitor results in a decrease in the FRET signal.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
IL-23 and IFNα Cellular Reporter Assays
These cellular assays determine the functional potency of this compound in inhibiting Tyk2-mediated signaling downstream of cytokine stimulation.
-
Cell Line:
-
A human cell line engineered to express the respective cytokine receptors and a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.
-
-
Reagents and Materials:
-
The engineered reporter cell line.
-
Cell culture medium and supplements.
-
Recombinant human IL-23 or IFNα.
-
This compound, serially diluted in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat the cells with serially diluted this compound or DMSO for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined optimal concentration of either IL-23 or IFNα.
-
Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
PDE4 Biochemical Assay
This assay is performed to assess the off-target activity of this compound against phosphodiesterase 4 (PDE4).
-
Reagents and Materials:
-
Recombinant human PDE4 enzyme.
-
cAMP substrate.
-
Assay buffer.
-
This compound, serially diluted in DMSO.
-
A detection system to measure the product of the enzymatic reaction (e.g., AMP), which may involve a secondary enzyme and a fluorescent or luminescent readout.
-
Microplates and a compatible plate reader.
-
-
Procedure:
-
Add the PDE4 enzyme and serially diluted this compound or DMSO to the wells of a microplate.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of cAMP hydrolyzed.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow
The in vitro evaluation of this compound follows a logical progression from initial biochemical characterization to functional cellular assays.
Caption: In vitro evaluation workflow for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Selective Tyk2 Inhibition in Inflammation Models: A Technical Guide
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in transducing signals for a specific set of cytokines that are pivotal in immune regulation and inflammation, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2] Dysregulated Tyk2 signaling is a significant factor in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[1][3] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions, highlighting Tyk2 as a compelling therapeutic target.[1]
This technical guide provides an in-depth overview of the target validation of selective Tyk2 inhibitors in various inflammation models. While the user specified "Tyk2-IN-2," this does not appear to be a publicly recognized designation for a specific inhibitor. Therefore, this document will use the well-characterized, potent, and selective allosteric Tyk2 inhibitor, Deucravacitinib (BMS-986165) , as a primary example to illustrate the principles and methodologies of Tyk2 target validation. Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of Tyk2, leading to high selectivity over other JAK family members (JAK1, JAK2, and JAK3).[4][5]
The Role of Tyk2 in Inflammatory Signaling
Tyk2 functions by associating with the intracellular domains of cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to modulate the expression of genes involved in immune cell differentiation, activation, and survival.[1] The key signaling pathways mediated by Tyk2 in the context of inflammation include:
-
IL-23/Th17 Pathway: The IL-23 receptor signals through a Tyk2/JAK2 heterodimer, primarily activating STAT3. This pathway is critical for the expansion and maintenance of pathogenic T helper 17 (Th17) cells, which are major drivers of inflammation in diseases like psoriasis.[3][6]
-
IL-12/Th1 Pathway: The IL-12 receptor also utilizes a Tyk2/JAK2 pair, leading to the activation of STAT4. This pathway promotes the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells, which produce pro-inflammatory cytokines like IFN-γ.[2][3]
-
Type I IFN Pathway: Type I IFN receptors (IFNARs) signal through a Tyk2/JAK1 heterodimer, activating STAT1 and STAT2. This pathway is implicated in the pathogenesis of diseases like SLE.[2][7]
By selectively inhibiting Tyk2, it is possible to attenuate these pro-inflammatory signaling cascades while sparing other cytokine pathways mediated by different JAK combinations, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[1][4]
Figure 1: Tyk2-Mediated Signaling Pathways.
Data Presentation: In Vitro Profile of a Selective Tyk2 Inhibitor
The initial validation of a Tyk2 inhibitor involves comprehensive in vitro characterization to determine its potency, selectivity, and mechanism of action. Deucravacitinib serves as an exemplar for these studies.
Table 1: Kinase Selectivity Profile of Deucravacitinib
| Kinase | Assay Type | IC50 (nM) | Selectivity Fold vs. Tyk2 | Reference |
| Tyk2 | Cell-based | - | - | [6] |
| JAK1 | Cell-based | >10,000 | >100x | [6] |
| JAK2 | Cell-based | >10,000 | >2000x | [6] |
| JAK3 | Cell-based | >10,000 | >100x | [6] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Higher values indicate lower potency. Data for Deucravacitinib often emphasizes its high selectivity in cellular assays over biochemical assays, which is more physiologically relevant.[4]
Table 2: Cellular Activity of a Brain-Penetrant Tyk2 Inhibitor (Compound A)
| Cell Type | Stimulation | Measured Endpoint | IC50 (nM) | Reference |
| iAstrocytes | IFNα | pY1054 Tyk2 | 5.1 | [8][9] |
| iAstrocytes | IFNα | pSTAT5 | 6.4 | [8][9] |
| iAstrocytes | IFNα | pSTAT3 | 8.0 | [8][9] |
| iMicroglia | IFNα | pSTAT5 | 2.9 | [8][9] |
Note: This data is for a brain-penetrant Tyk2 inhibitor, demonstrating the ability to measure target engagement and downstream signaling inhibition in relevant CNS cell types.[8][9]
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation of a Tyk2 inhibitor.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on purified Tyk2 enzyme and other JAK family kinases.
Methodology:
-
Enzyme and Substrate: Use purified, recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes. A generic tyrosine kinase substrate peptide, such as IRS-1tide, is commonly used.[10][11]
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound. The reaction is typically run at 30°C for a specified time under initial velocity conditions.[10]
-
Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured. The Transcreener® ADP² Kinase Assay is a common method that uses a far-red fluorescent readout.[10]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To measure the functional inhibition of Tyk2-dependent signaling pathways in a cellular context.
Methodology:
-
Cell Lines: Use human cell lines that endogenously express the relevant cytokine receptors and signaling components. For example, TF-1 cells for IL-6/gp130 signaling (JAK1/Tyk2) or human peripheral blood mononuclear cells (PBMCs) for IL-12, IL-23, and IFN-α stimulation.[12][13]
-
Protocol:
-
Plate the cells and starve them of serum for several hours.
-
Pre-incubate the cells with a serial dilution of the Tyk2 inhibitor (e.g., for 1 hour).
-
Stimulate the cells with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (e.g., 20-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells to release intracellular proteins.
-
Measure the levels of a specific phosphorylated STAT (e.g., pSTAT4 for IL-12, pSTAT3 for IL-23, pSTAT1 for IFN-α) using methods like AlphaLISA, Western Blot, or flow cytometry.[8][13]
-
-
Data Analysis: Normalize the pSTAT signal to unstimulated and vehicle-treated controls. Calculate IC50 values from the dose-response curves.
In Vivo Models of Inflammation
Objective: To evaluate the therapeutic efficacy of the Tyk2 inhibitor in animal models that recapitulate aspects of human inflammatory diseases.
a) Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model:
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Protocol:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Administer the Tyk2 inhibitor via a relevant route (e.g., oral gavage or intraperitoneal injection) daily, starting from the first day of IMQ application.
-
Monitor disease progression daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and spleen tissue for histological analysis (e.g., H&E staining for epidermal thickness) and measurement of inflammatory cytokine mRNA levels (e.g., IL-17, IL-22) by qPCR.[3][14]
-
b) Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Animal Strain: C57BL/6 mice are commonly used.
-
Protocol:
-
Induce EAE by immunizing mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Administer the Tyk2 inhibitor either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical signs).
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized scoring system (e.g., 0-5 scale).
-
At the study endpoint, analyze the central nervous system (CNS) for immune cell infiltration and demyelination via histology.[8][12]
-
Visualization of Workflows and Logic
Figure 2: Experimental Workflow for Tyk2 Inhibitor Validation.
Figure 3: Logic Diagram of Selective Tyk2 Inhibition.
Conclusion
The target validation of a selective Tyk2 inhibitor requires a multi-faceted approach that spans from initial biochemical characterization to rigorous testing in preclinical in vivo models of inflammation. The high selectivity of allosteric inhibitors like Deucravacitinib for Tyk2 over other JAK kinases provides a clear therapeutic hypothesis: by precisely targeting the signaling of key pro-inflammatory cytokines such as IL-23, IL-12, and Type I IFNs, it is possible to achieve significant efficacy in a range of autoimmune and inflammatory diseases. The data and protocols outlined in this guide provide a framework for researchers and drug development professionals to effectively validate novel Tyk2 inhibitors and advance them toward clinical application.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 licenses non-canonical inflammasome activation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 13. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Selective Tyk2 Inhibitor, Tyk2-IN-2: A Technical Guide to its Impact on Downstream STAT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), with a specific focus on its effects on the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This document details the critical role of the Tyk2-STAT signaling axis in various cytokine pathways and presents available quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.
Introduction to Tyk2 and its Role in Cytokine Signaling
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signal transduction of a variety of cytokines that are crucial for both innate and adaptive immunity.[1][2] Tyk2 associates with the intracellular domains of cytokine receptors and, upon cytokine binding, becomes activated through autophosphorylation. Activated Tyk2, in turn, phosphorylates specific tyrosine residues on the cytokine receptor chains, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by Tyk2 and other associated JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3]
The Tyk2-STAT signaling pathway is integral to the biological functions of several key cytokines, including:
-
Interleukin-23 (IL-23): Primarily signals through the phosphorylation of STAT3, playing a critical role in the differentiation and maintenance of Th17 cells.[4][5]
-
Interleukin-12 (IL-12): Predominantly activates STAT4, leading to the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).[6][7][8]
-
Type I Interferons (IFN-α/β): Mediate their antiviral and immunomodulatory effects through the phosphorylation of STAT1 and STAT2.[2][9][10]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that signals through the phosphorylation of STAT3 and, to a lesser extent, STAT1 and STAT5.[6][11]
-
Interleukin-6 (IL-6): A pleiotropic cytokine that can activate STAT1 and STAT3 via a receptor complex that includes Tyk2.[6][12]
Given its central role in mediating the signaling of these pro-inflammatory and immunomodulatory cytokines, Tyk2 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.
This compound: A Selective Tyk2 Inhibitor
This compound is a potent and selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition mechanism provides a high degree of selectivity for Tyk2 over other JAK family members.
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target | Assay Type | IC50 | Reference |
| Tyk2 JH2 Domain | Biochemical Assay | 7 nM | MedchemExpress |
| IL-23 Signaling | Cellular Assay | 0.1 µM | MedchemExpress |
| IFNα Signaling | Cellular Assay | 0.05 µM | MedchemExpress |
| Phosphodiesterase 4 (PDE4) | Biochemical Assay | 62 nM | MedchemExpress |
Note: Specific IC50 values for the inhibition of individual STAT protein phosphorylation by this compound are not yet publicly available. The data presented for IL-23 and IFNα signaling represent the overall pathway inhibition.
Effect of this compound on Downstream STAT Phosphorylation
By inhibiting Tyk2, this compound is expected to block the phosphorylation of specific downstream STAT proteins in a cytokine-dependent manner. The anticipated effects are summarized below:
| Cytokine | Primary Downstream STATs | Expected Effect of this compound |
| IL-23 | STAT3 | Inhibition of STAT3 phosphorylation |
| IL-12 | STAT4 | Inhibition of STAT4 phosphorylation |
| IFN-α/β | STAT1, STAT2 | Inhibition of STAT1 and STAT2 phosphorylation |
| IL-10 | STAT3, STAT1, STAT5 | Inhibition of STAT3, STAT1, and STAT5 phosphorylation |
| IL-6 | STAT1, STAT3 | Inhibition of STAT1 and STAT3 phosphorylation |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key Tyk2-mediated signaling pathways and the expected point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of Tyk2 inhibitors on STAT phosphorylation.
In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Tyk2 kinase.
Objective: To determine the IC50 value of this compound against the Tyk2 kinase domain.
Materials:
-
Recombinant human Tyk2 kinase domain
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
ADP detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a microplate, add the Tyk2 kinase, peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for STAT Phosphorylation (Western Blotting)
This method allows for the detection and quantification of phosphorylated STAT proteins in whole-cell lysates.
Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cells responsive to a specific cytokine (e.g., NK-92 cells for IL-12, Th17 cells for IL-23)
-
Cell culture medium
-
Cytokine of interest (e.g., IL-12, IL-23, IFN-α)
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated STATs, e.g., p-STAT3, p-STAT4, and total STATs)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total STAT protein.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT to total STAT.
Cellular Assay for STAT Phosphorylation (Flow Cytometry)
This high-throughput method allows for the measurement of STAT phosphorylation at the single-cell level.
Objective: To determine the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound in specific cell populations.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Cytokine of interest
-
This compound (serially diluted)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against cell surface markers (to identify specific cell populations)
-
Fluorochrome-conjugated antibodies against phosphorylated STATs
-
Flow cytometer
Procedure:
-
Aliquot cells into a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes).
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold permeabilization buffer.
-
Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the intracellular phosphorylated STAT of interest.
-
Incubate the cells with the antibodies in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Plot the MFI against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of Tyk2 that holds promise for the treatment of autoimmune and inflammatory diseases. Its mechanism of action involves the allosteric inhibition of the Tyk2 pseudokinase domain, leading to the suppression of downstream STAT phosphorylation in response to key cytokines such as IL-23, IL-12, and Type I IFNs. While further studies are needed to fully quantify the inhibitory effects of this compound on the phosphorylation of each individual STAT protein, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this area. The continued investigation into the specific effects of this compound on STAT signaling will be crucial for understanding its full therapeutic potential and for the development of novel treatments for a range of immune-mediated disorders.
References
- 1. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | STAT4 is phosphorylated by p-JAK2 and/or p-Y-TYK2 after IL12:IL12R interaction [reactome.org]
- 8. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. IL-10 induces the tyrosine phosphorylation of tyk2 and Jak1 and the differential assembly of STAT1 alpha and STAT3 complexes in human T cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Inhibition of TYK2 by Tyk2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of Tyrosine Kinase 2 (TYK2) by the selective inhibitor, Tyk2-IN-2. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. Allosteric inhibition of TYK2, specifically targeting its pseudokinase (JH2) domain, represents a promising therapeutic strategy to achieve greater selectivity over other JAK family members, thereby potentially offering an improved safety profile. This document details the mechanism of action of this compound, its biochemical and cellular activity, and the experimental protocols used for its characterization.
The TYK2 Signaling Pathway and Mechanism of Allosteric Inhibition
TYK2 is an intracellular enzyme that plays a pivotal role in the signal transduction of key cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFN-α/β).[1] TYK2 forms heterodimers with other JAK family members, such as JAK1 and JAK2, to transmit signals from cytokine receptors to downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding, the associated JAKs, including TYK2, are activated and phosphorylate the cytokine receptor chains. This creates docking sites for STATs, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in immune responses and inflammation.
This compound is a potent and selective allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[2] Unlike traditional kinase inhibitors that compete with ATP at the catalytic (JH1) domain, allosteric inhibitors like this compound bind to the regulatory JH2 domain. This binding event induces a conformational change in the TYK2 protein that stabilizes an auto-inhibited state, preventing the catalytic JH1 domain from achieving its active conformation. This mechanism provides a high degree of selectivity for TYK2 over other JAK family members, as the JH2 domain is less conserved than the highly homologous JH1 domain.
Quantitative Data for this compound
This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following table summarizes the available quantitative data.
| Assay Type | Target/Pathway | Parameter | Value | Reference |
| Biochemical Assay | TYK2 JH2 Domain | IC50 | 7 nM | [2] |
| Cellular Assay | IL-23-mediated signaling | IC50 | 0.1 µM (100 nM) | [2] |
| Cellular Assay | IFNα-mediated signaling | IC50 | 0.05 µM (50 nM) | [2] |
| Off-Target Assay | Phosphodiesterase 4 (PDE4) | IC50 | 62 nM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize allosteric TYK2 inhibitors like this compound.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This assay is used to measure the direct binding of an inhibitor to the TYK2 JH2 domain or the inhibition of TYK2 kinase activity.
Principle: A terbium (Tb)-labeled anti-tag antibody binds to a tagged TYK2 protein, and a fluorescently labeled tracer binds to the TYK2 JH2 domain. When in close proximity, excitation of the terbium donor results in energy transfer to the fluorescent acceptor (FRET), producing a signal. An inhibitor that binds to the JH2 domain will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer. 5 µL of the diluted compound is added to the wells of a low-volume 384-well plate.
-
Kinase/Antibody Addition: A mixture of the tagged TYK2 JH2 protein and the Tb-labeled anti-tag antibody is prepared. 5 µL of this mixture is added to each well containing the compound. The plate is incubated for 60 minutes at room temperature.
-
Tracer Addition: 5 µL of the fluorescently labeled tracer is added to each well.
-
Incubation and Measurement: The plate is incubated for another 60 minutes at room temperature to allow the binding to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted against the inhibitor concentration, and the IC50 or Kd value is determined using a suitable curve-fitting model.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Cellular Assay
This assay is used to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Principle: Cells are stimulated with a cytokine (e.g., IL-23 or IFNα) in the presence of an inhibitor. After cell lysis, the level of phosphorylated STAT (pSTAT) is quantified using an AlphaLISA kit. The kit contains biotinylated anti-STAT antibodies and acceptor beads conjugated to an anti-pSTAT antibody. Streptavidin-coated donor beads bind to the biotinylated antibody. In the presence of pSTAT, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The signal intensity is proportional to the amount of pSTAT.
Methodology:
-
Cell Culture and Plating: A suitable cell line or primary cells (e.g., peripheral blood mononuclear cells, PBMCs) are cultured and seeded into a 96-well plate. Cells may be serum-starved prior to the assay to reduce basal signaling.
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of this compound for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., 10 ng/mL of IL-23 or 1000 U/mL of IFNα) for a short duration (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The stimulation medium is removed, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Assay Procedure:
-
A portion of the cell lysate is transferred to a 384-well white opaque assay plate.
-
A mixture of AlphaLISA acceptor beads conjugated with an anti-pSTAT antibody and a biotinylated anti-STAT antibody is added. The plate is incubated for 60 minutes at room temperature.
-
Streptavidin-coated donor beads are added, and the plate is incubated for another 60 minutes in the dark.
-
-
Signal Detection: The AlphaLISA signal is read on an EnVision or a similar plate reader.
-
Data Analysis: The signal from untreated, unstimulated cells is used as a baseline, and the signal from untreated, stimulated cells represents the maximum response. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression.
Conclusion
This compound is a potent and selective allosteric inhibitor of TYK2 that effectively blocks the signaling of key pro-inflammatory cytokines such as IL-23 and IFNα. Its mechanism of action, targeting the less conserved JH2 pseudokinase domain, provides a basis for its selectivity over other JAK family members. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases. Further characterization of its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.
References
Initial Toxicity Screening of Tyk2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial toxicity screening considerations for Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Due to the limited publicly available preclinical safety data for this compound, this document outlines the standard toxicological assessments relevant to a compound of this class. It includes detailed experimental protocols for key in vitro toxicity assays and visual representations of the Tyk2 signaling pathway to support further research and development. While direct toxicity data for this compound is not available, this guide serves as a robust framework for the anticipated safety evaluation of this and similar molecules.
Introduction to Tyk2 and this compound
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in the immune and inflammatory responses.[1] Tyk2 is associated with the receptors for interleukins (IL-12, IL-23), and type I interferons (IFN-α/β).[2] Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy.
This compound (also referred to as Compound 18) has been identified as a potent and selective inhibitor of Tyk2.[3] Its mechanism of action and inhibitory profile suggest its potential as a therapeutic agent for inflammatory and autoimmune disorders.[3] An initial assessment of its toxicological profile is a critical step in its preclinical development.
This compound Inhibitory Profile
While specific toxicity data for this compound is not publicly available, its in vitro inhibitory activity has been characterized.[3]
| Target | IC50 |
| Tyk2 JH2 | 7 nM |
| IL-23 signaling | 0.1 µM |
| IFNα signaling | 0.05 µM |
| Phosphodiesterase 4 (PDE4) | 62 nM |
| Table 1: In vitro inhibitory activity of this compound. Data sourced from MedchemExpress.[3] |
Framework for Initial Toxicity Screening
A comprehensive initial toxicity screening for a novel kinase inhibitor like this compound typically involves a battery of in vitro and in vivo assays to identify potential liabilities early in development.
In Vitro Toxicity Assays
-
Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cells. A variety of cell lines are used to assess general cytotoxicity and potential organ-specific toxicity. Commonly used cell lines include HepG2 (liver), HEK293 (kidney), and Jurkat (immune cells).
-
Genotoxicity Assays: These assays evaluate the potential of a compound to damage genetic material. Standard tests include:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects the ability of a compound to induce mutations in different strains of Salmonella typhimurium.
-
In Vitro Micronucleus Assay: Assesses chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.
-
-
hERG Channel Assay: This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias by measuring the inhibition of the hERG potassium channel.
-
Cytochrome P450 (CYP) Inhibition Assays: These assays evaluate the potential for drug-drug interactions by measuring the inhibition of major CYP enzymes.
In Vivo Toxicity Assays
-
Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animal models (typically rodents) to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
-
Dose Range-Finding Studies: Multiple doses of the compound are administered over a short period to determine a dose range that is well-tolerated and to inform the design of longer-term toxicity studies.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro toxicity assays relevant to the initial screening of this compound.
In Vitro Cytotoxicity Assay using a Cell Viability Reagent
This protocol describes a common method to assess the cytotoxicity of a test compound on a selected cell line (e.g., HepG2).
Materials:
-
Selected mammalian cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL).
-
Incubate the plate for the recommended time (e.g., 1-4 hours) at 37°C.
-
Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average background reading from all measurements.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Figure 1. Workflow for a typical in vitro cytotoxicity assay.
In Vitro Micronucleus Assay
This protocol outlines the procedure for assessing the genotoxic potential of a compound by detecting micronuclei in cultured mammalian cells.
Materials:
-
Mammalian cell line suitable for the micronucleus assay (e.g., L5178Y, TK6, or CHO cells)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
Cytochalasin B solution
-
Hypotonic potassium chloride (KCl) solution
-
Fixative solution (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Expose the cells to various concentrations of this compound, vehicle control, and positive controls for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix).
-
Following treatment, wash the cells and resuspend them in fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic KCl solution to swell the cells.
-
Fix the cells by adding a fixative solution. Repeat the fixation step several times.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Score the slides under a microscope. At least 2000 binucleated cells per concentration should be analyzed for the presence of micronuclei.
-
The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.
-
-
Data Analysis:
-
Compare the frequency of micronucleated cells in the treated groups to the vehicle control.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.
-
Figure 2. Workflow for the in vitro micronucleus assay.
Tyk2 Signaling Pathways
Understanding the signaling pathways in which Tyk2 is involved is crucial for interpreting both efficacy and potential toxicity. Tyk2 is a key component of the JAK-STAT signaling cascade downstream of several cytokine receptors.
Figure 3. Simplified Tyk2 signaling cascade.
Upon cytokine binding, the receptor-associated Tyk2 and another JAK family member (e.g., JAK2) are activated.[4] These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1]
Toxicity Profile of Other Selective Tyk2 Inhibitors
While specific data for this compound is not available, the safety profiles of other selective Tyk2 inhibitors in preclinical and clinical development can provide some context. For instance, Deucravacitinib, an allosteric Tyk2 inhibitor, has been generally well-tolerated in clinical trials for psoriasis, with a safety profile distinct from pan-JAK inhibitors.[5][6] Another investigational Tyk2 inhibitor, PF-06826647, was also found to be well-tolerated in a Phase I study in healthy volunteers.[2] These findings suggest that selective inhibition of Tyk2 may offer a favorable safety profile compared to broader JAK inhibition. However, it is imperative to conduct a thorough and compound-specific toxicity assessment for this compound.
Conclusion
This compound is a promising selective Tyk2 inhibitor with potent in vitro activity. A rigorous initial toxicity screening is essential to characterize its safety profile and guide further development. This technical guide provides a framework for such an evaluation, including detailed protocols for key assays and an overview of the relevant signaling pathways. The lack of publicly available toxicity data for this compound underscores the need for transparency from developers to enable a comprehensive and independent assessment of its therapeutic potential. Future studies should focus on generating and disseminating robust preclinical safety data for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
For Immediate Release
Shanghai, China – November 10, 2025 – In the competitive arena of therapeutic drug discovery, Tyrosine Kinase 2 (Tyk2) has emerged as a pivotal target for a new generation of anti-inflammatory and autoimmune disease treatments. This technical guide delves into the patent information surrounding Tyk2-IN-2, a potent and selective inhibitor, and its related compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this complex landscape.
Core Compound Profile: this compound
This compound, also identified in some contexts as Compound 18, is a selective inhibitor of the Tyk2 pseudokinase (JH2) domain. Its inhibitory activity has been quantified across various assays, demonstrating its potential for therapeutic intervention.
| Target | Assay Type | IC50 |
| Tyk2 JH2 | Biochemical | 7 nM[1] |
| IL-23 Signaling | Cellular | 0.1 µM[1] |
| IFNα Signaling | Cellular | 0.05 µM[1] |
| PDE4 | Biochemical | 62 nM[1] |
Patent Portfolio Analysis
While the specific compound "this compound" is not explicitly named in patent literature, analysis of patent applications for structurally similar Tyk2 inhibitors provides valuable insights. Patent application WO2019023468A1 describes the synthesis of a "compound 18" with a molecular weight of 421.14 (M+H)+.[2] Another patent, US11174264B2 , also details a "Compound 18," but with a different molecular weight of 427.18 (M+H)+, indicating a distinct chemical entity.[3] Researchers should carefully examine the chemical structures disclosed within these documents to ascertain their relationship to this compound (CAS No: 2098466-94-3).[1]
The broader patent landscape for Tyk2 inhibitors is robust, with key players including Bristol Myers Squibb, Pfizer, and Nimbus Therapeutics. A review of patents from 2019-2021 identified 101 patents related to Tyk2, highlighting the intense research and development in this area. These patents cover a range of chemical scaffolds and approaches, including both ATP-competitive inhibitors targeting the JH1 domain and allosteric inhibitors targeting the JH2 pseudokinase domain.
Experimental Protocols
The following are generalized experimental protocols based on assays commonly cited in Tyk2 inhibitor patent literature.
Tyk2 Kinase Activity Assay (Radioactive)
This assay quantifies the phosphorylation of a substrate peptide by the Tyk2 kinase domain (JH1).
-
Reaction Setup: A reaction mixture is prepared containing purified Tyk2 enzyme, a substrate peptide (e.g., IRS-1tide), and [γ-³²P]ATP in a kinase assay buffer.
-
Inhibitor Addition: Test compounds, including this compound and related molecules, are added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by fitting the dose-response data to a suitable sigmoidal model.
Cellular Assays for Tyk2 Signaling
These assays measure the ability of an inhibitor to block Tyk2-mediated signaling pathways in a cellular context.
a) IL-23-Induced STAT3 Phosphorylation Assay:
-
Cell Culture: A human cell line expressing the IL-23 receptor (e.g., a natural killer cell line) is cultured.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the Tyk2 inhibitor.
-
Stimulation: The cells are stimulated with recombinant human IL-23 to activate the Tyk2 signaling pathway.
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is measured using a sensitive detection method such as ELISA or Western blotting.
-
Data Analysis: The inhibition of pSTAT3 levels is calculated, and IC50 values are determined.
b) IFNα-Induced STAT1 Phosphorylation Assay:
-
Cell Culture: A suitable human cell line responsive to Type I interferons (e.g., a T-cell line) is used.
-
Inhibitor Pre-treatment: Cells are treated with a dilution series of the test compound.
-
Stimulation: The cells are stimulated with IFNα to induce Tyk2-dependent STAT1 phosphorylation.
-
Lysis and Detection: Cell lysates are prepared, and the levels of phosphorylated STAT1 (pSTAT1) are quantified.
-
Data Analysis: The dose-dependent inhibition of pSTAT1 is analyzed to determine the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Tyk2 and a typical experimental workflow for inhibitor screening.
References
Biophysical Characterization of Tyk2-IN-2 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characterization of the binding of Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document details the known binding affinity, the structural basis of the interaction, and the experimental protocols used to elucidate these properties. It is intended to be a valuable resource for researchers in immunology, oncology, and drug discovery focused on the Janus kinase (JAK) family of proteins.
Introduction to Tyk2 and this compound
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are crucial for signaling downstream of various cytokine and growth factor receptors, playing a pivotal role in the immune system.[1] Tyk2 is particularly important in the signaling pathways of cytokines such as type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[2][3] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.
This compound is a potent and selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition mechanism offers a high degree of selectivity over other JAK family members, which is a desirable characteristic for minimizing off-target effects.
Quantitative Binding Data
The interaction of this compound with the Tyk2 pseudokinase (JH2) domain has been quantified, demonstrating its high potency. The following table summarizes the available inhibitory concentration (IC50) values.
| Target | Parameter | Value |
| Tyk2 JH2 Domain | IC50 | 7 nM[4] |
| IL-23 Signaling | IC50 | 0.1 µM[4] |
| IFNα Signaling | IC50 | 0.05 µM[4] |
While these IC50 values provide a measure of the inhibitor's potency, a complete biophysical profile also includes thermodynamic and kinetic parameters. As of the latest available data, specific values for the enthalpy (ΔH), entropy (ΔS), association rate constant (k_on), and dissociation rate constant (k_off) for this compound binding have not been publicly disclosed. The following sections detail the experimental methodologies that would be employed to determine these crucial parameters.
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling.
Caption: Tyk2 signaling cascade initiated by cytokine binding.
Experimental Protocols for Biophysical Characterization
A comprehensive understanding of the binding mechanism of this compound requires a suite of biophysical assays. The following sections detail the standard protocols for determining the thermodynamic and kinetic profiles of such an interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Detailed Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the recombinant Tyk2 pseudokinase (JH2) domain. Ensure high purity (>95%) and proper folding.
-
Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. The final DMSO concentration should be matched in both the protein and inhibitor solutions to minimize solvent effects.
-
-
ITC Experiment:
-
Degas all solutions thoroughly to avoid air bubbles in the calorimeter.
-
Fill the sample cell of the ITC instrument with the Tyk2 JH2 domain solution (typically 10-50 µM).
-
Fill the injection syringe with the this compound solution (typically 100-500 µM, 10-fold higher than the protein concentration).
-
Perform a series of small, sequential injections of this compound into the sample cell while maintaining a constant temperature (e.g., 25 °C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of this compound to Tyk2.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n).
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Surface Plasmon Resonance (SPR) for Kinetic Characterization
Surface Plasmon Resonance (SPR) is a label-free technique used to monitor binding events in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rate constants.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance.
Detailed Methodology:
-
Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the Tyk2 JH2 domain onto the activated surface to a desired density.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor surface (association phase) and monitor the change in the SPR signal (response units, RU).
-
Switch to injecting only the running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).
-
After each cycle, regenerate the sensor surface using a solution that removes the bound inhibitor without denaturing the immobilized protein (e.g., a low pH buffer).
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (RU vs. time).
-
Fit the association and dissociation curves for all concentrations globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (Kd) can then be calculated as the ratio of k_off to k_on (Kd = k_off / k_on).
-
Conclusion
This compound is a potent inhibitor of the Tyk2 pseudokinase domain with significant potential for the treatment of autoimmune and inflammatory diseases. While its inhibitory concentrations are well-established, a comprehensive biophysical characterization, including detailed thermodynamic and kinetic parameters, will provide deeper insights into its mechanism of action and guide further drug development efforts. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical data. The continued investigation into the biophysical properties of Tyk2 inhibitors like this compound will undoubtedly accelerate the development of novel and highly selective therapies for a range of debilitating diseases.
References
Methodological & Application
Application Notes and Protocols for Measuring Tyk2-IN-2 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cellular activity of Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). The following sections detail the mechanism of Tyk2 signaling, experimental workflows for measuring inhibitor activity, and quantitative data for this compound and other relevant inhibitors.
Introduction to Tyk2 and this compound
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (like JAK1 or JAK2) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the expression of target genes involved in immune responses.[3] Dysregulation of the Tyk2 pathway is associated with various autoimmune and inflammatory diseases.
This compound is a potent and selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[4] This allosteric inhibition mechanism provides selectivity over other JAK family members.[4] this compound has been shown to inhibit the signaling of IL-23 and IFNα.[4] Interestingly, this compound also demonstrates inhibitory activity against phosphodiesterase 4 (PDE4).[4]
Tyk2 Signaling Pathway
The diagram below illustrates the central role of Tyk2 in cytokine signaling pathways. Cytokine binding to its receptor leads to the activation of Tyk2 and a partner JAK, which in turn phosphorylate STAT proteins, initiating a downstream signaling cascade.
Quantitative Data for Tyk2 Inhibitors
The following table summarizes the in vitro inhibitory potencies of this compound and Deucravacitinib, another selective Tyk2 inhibitor.
| Compound | Target/Assay | Cell Type | IC50 | Reference |
| This compound | Tyk2 JH2 | - | 7 nM | [4] |
| IL-23 induced signaling | - | 0.1 µM | [4] | |
| IFNα induced signaling | - | 0.05 µM | [4] | |
| PDE4 | - | 62 nM | [4] | |
| Deucravacitinib | Tyk2 | Cell-based assays | >100-fold selective over JAK1/3 | [5][6][7] |
| Tyk2 | Cell-based assays | >2000-fold selective over JAK2 | [5][6][7] |
Experimental Protocols
Several cell-based assays can be employed to measure the activity of this compound. The most common approach is to stimulate cells with a Tyk2-dependent cytokine and measure the phosphorylation of a downstream STAT protein.
Experimental Workflow: General Overview
The following diagram outlines the general workflow for assessing Tyk2 inhibitor activity in a cell-based assay.
Protocol 1: Phospho-Flow Cytometry for pSTAT4 in Human PBMCs
This protocol details the measurement of IL-12-induced STAT4 phosphorylation in peripheral blood mononuclear cells (PBMCs) by flow cytometry.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant Human IL-12
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-pSTAT4 (Tyr693))
-
FACS buffer (PBS with 2% FBS)
-
96-well V-bottom plates
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs and wash with RPMI-1640 medium.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Plate 100 µL of cell suspension per well in a 96-well V-bottom plate.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add 50 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.[10]
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubate for at least 20 minutes on ice.[11]
-
-
Staining:
-
Wash the cells twice with FACS buffer.
-
Prepare a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-pSTAT4) in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population and then on CD3+CD4+ T cells.
-
Determine the median fluorescence intensity (MFI) of pSTAT4 in the T cell population.
-
Calculate the percent inhibition of pSTAT4 phosphorylation for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Western Blotting for pSTAT3
This protocol describes the detection of cytokine-induced STAT3 phosphorylation by Western blotting.
Materials:
-
Cell line expressing the appropriate cytokine receptor (e.g., TF-1 cells for IL-6)
-
Cell culture medium
-
This compound
-
Recombinant cytokine (e.g., IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3 (Tyr705) and anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere or grow to the desired confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing occasionally.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the pSTAT3 signal to the total STAT3 signal and calculate the percent inhibition for each this compound concentration to determine the IC50.
-
Protocol 3: AlphaLISA for Phospho-Tyk2
This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology for the sensitive detection of Tyk2 phosphorylation.
Materials:
-
AlphaLISA SureFire Ultra Human and Mouse Phospho-TYK2 (Tyr1054/1055) Detection Kit (or similar)[14]
-
Cell line responsive to a Tyk2-activating cytokine (e.g., PC3 cells for IFNα)
-
Cell culture medium
-
This compound
-
Recombinant cytokine (e.g., IFNα)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well tissue culture plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL IFNα) for 10-15 minutes.[14]
-
-
Cell Lysis:
-
Remove the medium and add 50 µL of 1X Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
AlphaLISA Assay:
-
Transfer 10 µL of the cell lysate to a 384-well white opaque microplate.
-
Prepare the Acceptor Mix as per the kit instructions and add 5 µL to each well containing lysate.
-
Incubate for 1 hour at room temperature.
-
Prepare the Donor Mix as per the kit instructions and add 5 µL to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled microplate reader.
-
The AlphaLISA signal is proportional to the amount of phosphorylated Tyk2.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. iti.stanford.edu [iti.stanford.edu]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. revvity.com [revvity.com]
Designing In Vivo Studies with Tyk2-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are pivotal in both innate and adaptive immunity.[1][2][3][4] Dysregulation of the Tyk2 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and rheumatoid arthritis.[3][5] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions.
Tyk2-IN-2 is a potent and selective inhibitor of Tyk2, targeting the pseudokinase (JH2) domain.[6] This allosteric inhibition mechanism offers high selectivity for Tyk2 over other JAK family members, potentially reducing off-target effects associated with broader JAK inhibition.[7][8] These application notes provide detailed protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in relevant mouse models of autoimmune disease.
Tyk2 Signaling Pathway
Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) to mediate cytokine signaling. Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the expression of target genes involved in inflammation and immune responses.[5][7][9]
In Vitro Activity of this compound
Prior to initiating in vivo studies, it is essential to characterize the in vitro potency and selectivity of this compound. The following table summarizes the reported inhibitory concentrations (IC50) for this compound.
| Target/Assay | IC50 (nM) |
| Tyk2 JH2 Binding | 7 |
| IL-23 stimulated cellular assay | 100 |
| IFNα stimulated cellular assay | 50 |
| Phosphodiesterase 4 (PDE4) | 62 |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols for In Vivo Studies
Due to the limited public availability of in vivo data for this compound, the following protocols are based on established methods for other selective Tyk2 inhibitors, such as deucravacitinib and other research compounds, and should be optimized for this compound.[10][11][12][13]
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used, acute model that recapitulates many features of human psoriasis, driven by the IL-23/IL-17 axis.[4][5][14][15]
Experimental Workflow:
Methodology:
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice.
-
Disease Induction:
-
Treatment:
-
Administer this compound or vehicle control daily via a suitable route (e.g., oral gavage). Dosing should be based on prior pharmacokinetic studies. A suggested starting dose range, based on other potent Tyk2 inhibitors, could be 1-30 mg/kg.
-
Treatment can be prophylactic (starting on day 0) or therapeutic (starting on day 2 or 3).
-
-
Efficacy Readouts:
-
Daily Monitoring: Record body weight, ear thickness (using a digital caliper), and score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI). The PASI score assesses erythema (redness), scaling, and induration (thickness) on a scale of 0-4 for each parameter.[4]
-
Terminal Analysis (Day 6 or 7):
-
Histology: Collect skin tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and perform immunohistochemistry for markers like Ki67 (proliferation) and CD3 (T-cell infiltration).
-
Cytokine Analysis: Homogenize skin or spleen tissue to measure levels of key cytokines (e.g., IL-17A, IL-22, IL-23) by ELISA or multiplex assay.
-
Gene Expression: Extract RNA from skin tissue and perform quantitative PCR (qPCR) to measure the expression of psoriasis-related genes (e.g., Il17a, Il23a, S100a8, Defb4).
-
-
Expected Outcomes with an Effective Tyk2 Inhibitor:
| Parameter | Vehicle Control | This compound Treated |
| Ear Thickness Increase | Significant increase | Dose-dependent reduction |
| PASI Score | High (e.g., 8-10) | Dose-dependent reduction |
| Epidermal Thickness | Marked acanthosis | Reduced thickness |
| IL-17A/IL-23 Levels | Elevated | Significantly reduced |
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated autoimmune inflammation of the central nervous system (CNS).[1][2]
Methodology:
-
Animals: 8-12 week old female C57BL/6 mice.
-
Disease Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 400 µg of Mycobacterium tuberculosis.[17]
-
Administer 200 ng of Pertussis Toxin (PTx) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.[17][18]
-
-
Treatment:
-
Administer this compound or vehicle control daily, starting prophylactically (day 0) or therapeutically (at the onset of clinical signs, typically around day 10-12).
-
-
Efficacy Readouts:
-
Daily Monitoring: Monitor body weight and clinical signs of EAE using a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
Terminal Analysis (at peak of disease or end of study):
-
Histology: Perfuse mice and collect spinal cords and brains. Analyze tissues for inflammatory cell infiltration (H&E) and demyelination (Luxol Fast Blue stain).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to phenotype immune cell populations (e.g., CD4+ T cells, Th1, Th17 cells) and assess their activation status.[3]
-
-
Expected Outcomes with an Effective Tyk2 Inhibitor:
| Parameter | Vehicle Control | This compound Treated |
| Mean Clinical Score | Progressive increase | Delayed onset and reduced severity |
| Disease Incidence | 90-100% | Reduced incidence |
| CNS Infiltration | Extensive immune cell infiltrates | Markedly reduced infiltration |
| Demyelination | Significant demyelination | Reduced demyelination |
Pharmacodynamic (PD) and Pharmacokinetic (PK) Protocols
Pharmacodynamic Analysis: pSTAT Inhibition
A key measure of Tyk2 target engagement in vivo is the inhibition of cytokine-induced STAT phosphorylation.
Methodology (Ex Vivo Whole Blood Stimulation):
-
Collect whole blood from mice at various time points after this compound administration (e.g., 1, 4, 8, 24 hours).
-
Stimulate blood samples ex vivo with a relevant cytokine, for example, 10 ng/mL of IL-12 to assess pSTAT4.[13][19]
-
After stimulation, lyse red blood cells and fix and permeabilize the remaining leukocytes.
-
Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4 for T-helper cells) and intracellular pSTAT4.
-
Analyze by flow cytometry to determine the percentage of pSTAT4+ cells or the mean fluorescence intensity of pSTAT4 in the target cell population.[8][19]
Pharmacokinetic Analysis:
This protocol outlines a basic approach to determine the PK profile of this compound.
Methodology:
-
Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[20][21]
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][23]
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.[23]
Illustrative Pharmacokinetic Parameters for an Oral Tyk2 Inhibitor:
| Parameter | Value |
| Tmax | 1-2 hours |
| t1/2 | 8-13 hours |
| Oral Bioavailability | > 20% |
| Note: These are representative values and will need to be determined specifically for this compound.[8][24] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. By utilizing relevant disease models such as imiquimod-induced psoriasis and EAE, researchers can effectively assess the therapeutic potential of this selective Tyk2 inhibitor. Integrating robust pharmacodynamic and pharmacokinetic analyses is crucial for establishing a clear relationship between drug exposure, target engagement, and efficacy, thereby guiding further drug development efforts.
References
- 1. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 10. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 12. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. imavita.com [imavita.com]
- 15. researchgate.net [researchgate.net]
- 16. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 18. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nimbustx.com [nimbustx.com]
- 23. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tyk2 Inhibitor in a Mouse Model of Psoriasis
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia, parakeratosis, and infiltration of immune cells.[1][2] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a cornerstone of psoriasis pathogenesis.[1][3][4] Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key intracellular enzyme that mediates signaling for several cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[5][6][7][8] By binding to cytokine receptors, these molecules activate Tyk2 and other JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[7][9] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and keratinocyte proliferation.[9][10]
Given its central role in these pro-inflammatory pathways, Tyk2 has emerged as a promising therapeutic target for psoriasis.[7][11] Selective Tyk2 inhibitors are designed to modulate these key cytokine pathways while minimizing off-target effects associated with broader JAK inhibitors.[10][12][13] The imiquimod (IMQ)-induced dermatitis model in mice is a widely used and robust preclinical model that recapitulates many features of human plaque psoriasis, including skin thickening, scaling (hyperkeratosis), erythema, and a dependence on the IL-23/IL-17 axis.[1][2][4][14]
This document provides detailed protocols for utilizing a selective Tyk2 inhibitor (referred to generically, with specific examples like BMS-986165 cited from literature) in an IMQ-induced psoriasis mouse model, outlines expected outcomes, and presents data in a structured format for researchers.
Tyk2 Signaling Pathway in Psoriasis
The diagram below illustrates the central role of Tyk2 in mediating signals from key pro-inflammatory cytokines involved in the pathogenesis of psoriasis. Cytokines like IL-23 and IL-12 bind to their respective receptors on immune cells, leading to the activation of Tyk2 and JAK2. This initiates a phosphorylation cascade culminating in the activation of STAT proteins, which drive the differentiation of Th1 and Th17 cells and the production of inflammatory mediators.
Caption: Tyk2-mediated signaling cascade in psoriasis pathogenesis.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.
Materials:
-
Mice: C57BL/6 or BALB/c mice (female, 8-10 weeks old) are commonly used.[3][15]
-
Control cream (e.g., Vaseline Lanette cream or standard vehicle).[16][17]
-
Electric clippers and shaver.
-
Calipers for measuring ear and skin thickness.
-
Analytical balance.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: One day before the first IMQ application, anesthetize the mice. Shave a section of the dorsal skin (e.g., 2 cm x 2.5 cm) using electric clippers, followed by an electric shaver for complete hair removal.[16]
-
Baseline Measurements: On Day 0, before the first application, measure and record the baseline body weight, ear thickness, and dorsal skin thickness.
-
IMQ Application: For 5-7 consecutive days, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and one ear.[3][16][17] This is equivalent to 3.125 mg of the active ingredient. Gently rub the cream until it is evenly distributed.
-
Control Group: Treat the control group of mice with a similar amount of vehicle cream on the same skin areas.[16]
-
Daily Monitoring: Throughout the experiment, monitor the mice daily for:
Preparation and Administration of Topical Tyk2 Inhibitor
This protocol is based on studies using topical formulations of selective Tyk2 inhibitors, such as BMS-986165.[17]
Materials:
-
Selective Tyk2 inhibitor (e.g., BMS-986165).
-
Vehicle for ointment preparation (e.g., Vaseline, DMSO).
-
Syringes or application tools.
Procedure:
-
Inhibitor Preparation: Prepare the Tyk2 inhibitor ointment at the desired concentration (e.g., 1.5% BMS-986165 in a Vaseline/DMSO vehicle).[17] Ensure the inhibitor is fully dissolved and homogeneously mixed. Prepare a vehicle-only ointment for the control group.
-
Treatment Groups: Divide the IMQ-treated mice into at least two groups:
-
IMQ + Vehicle Ointment.
-
IMQ + Tyk2 Inhibitor Ointment.
-
-
Topical Administration: Starting from Day 0 (prophylactic) or Day 2 (therapeutic), apply the assigned treatment ointment (e.g., 100 mg per mouse) to the IMQ-treated dorsal skin area.[15][17] The application should follow the daily IMQ treatment.
-
Treatment Schedule: Continue the daily topical treatment for the duration of the IMQ application (5-7 days).
Endpoint Analysis and Assessments
a. Clinical Scoring (PASI):
-
Score the severity of the skin inflammation daily based on a modified Psoriasis Area and Severity Index (PASI).[3][15]
-
Evaluate three parameters: erythema (redness), scaling, and infiltration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The total PASI score is the sum of the individual scores (maximum of 12).[17]
b. Histological Analysis:
-
At the end of the experiment (e.g., Day 6 or Day 8), euthanize the mice.
-
Collect skin biopsies from the treated dorsal area.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.[17][18]
-
Perform immunofluorescent staining for proliferation markers like PCNA to quantify keratinocyte hyperproliferation.[17]
c. Cytokine and Gene Expression Analysis (qPCR):
-
Collect skin tissue and/or draining lymph nodes.
-
Homogenize the tissue and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key psoriasis-related genes. Important targets include:
Experimental Workflow
The following diagram outlines the typical timeline for an IMQ-induced psoriasis study involving a topical Tyk2 inhibitor.
Caption: Typical experimental workflow for the psoriasis mouse model.
Expected Results and Data Presentation
Treatment with a selective Tyk2 inhibitor is expected to significantly ameliorate the signs of IMQ-induced psoriasis-like dermatitis.[17][18][20] This includes a dose-dependent reduction in clinical PASI scores, ear and back skin thickness, and attenuation of epidermal thickening (acanthosis) upon histological examination.[18] At the molecular level, the inhibitor should suppress the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that are characteristic of the psoriatic inflammatory response.[17][19]
Table 1: Representative Clinical Assessment Data
| Treatment Group | Mean Total PASI Score (Day 5) | Mean Ear Thickness (mm, Day 5) | Mean Epidermal Thickness (µm, Day 6) |
| Control (Vehicle Cream) | 0.2 ± 0.1 | 0.21 ± 0.02 | 20 ± 5 |
| IMQ + Vehicle Ointment | 8.5 ± 1.2 | 0.45 ± 0.05 | 110 ± 15 |
| IMQ + Tyk2 Inhibitor | 3.1 ± 0.8 | 0.29 ± 0.04 | 45 ± 10 |
Data are representative based on published findings showing significant reductions in these parameters with Tyk2 inhibition.[17][18][19]
Table 2: Representative Gene Expression Data (Fold Change vs. Control)
| Gene Target | IMQ + Vehicle Ointment | IMQ + Tyk2 Inhibitor |
| Il17a | ↑ 50-fold | ↑ 15-fold |
| Il23a | ↑ 25-fold | ↑ 8-fold |
| Il22 | ↑ 30-fold | ↑ 10-fold |
| S100a9 | ↑ 100-fold | ↑ 25-fold |
Data are representative of qPCR results from skin homogenates, indicating a marked suppression of inflammatory gene expression with Tyk2 inhibitor treatment.[17][19]
Mechanism of Action of Tyk2 Inhibition
The Tyk2 inhibitor acts by selectively binding to the Tyk2 enzyme, preventing its activation and subsequent phosphorylation of STAT proteins. This effectively interrupts the signaling cascade downstream of key cytokine receptors like IL-23R, thereby reducing the inflammatory response that drives psoriasis. Some inhibitors, like deucravacitinib, are allosteric, binding to the regulatory pseudokinase domain (JH2) rather than the active catalytic domain (JH1), which confers high selectivity over other JAK family members.[9][10][21]
Caption: Inhibition of the Tyk2 signaling cascade by a selective inhibitor.
References
- 1. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of TYK2 in the Pathogenesis of Psoriasis [decisionpoint.medscape.com]
- 8. dovepress.com [dovepress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyk2 is a therapeutic target for psoriasis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. expertperspectives.com [expertperspectives.com]
- 13. pifukezazhi.com [pifukezazhi.com]
- 14. imavita.com [imavita.com]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available TYK2 Kinase Assay Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for commercially available Tyk2 kinase assay kits, designed to facilitate the screening and characterization of Tyk2 inhibitors, such as Tyk2-IN-2.
Introduction to Tyk2 Kinase
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4] It plays a crucial role in cytokine signaling pathways that are central to the immune system.[5][6][7][8][9] Tyk2 is activated by various cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][7][8] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[6] Due to its central role in these pathways, Tyk2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[6][7]
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in cytokine signaling.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biocompare.com [biocompare.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. bms.com [bms.com]
- 6. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.cn]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
Application Notes and Protocols for Studying Inflammatory Bowel Disease Models with Tyk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response, with key roles played by various cytokines and signaling pathways. One such critical pathway is the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a key mediator of signaling for pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons, all of which are implicated in the pathophysiology of IBD.[1][2][3] Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for IBD.
This document provides detailed application notes and protocols for utilizing Tyk2 inhibitors to study IBD in preclinical models. While the specific inhibitor Tyk2-IN-2 has demonstrated potent and selective in vitro activity, publicly available in vivo data in IBD models is currently limited.[1] Therefore, the experimental protocols and in vivo data presented herein are based on studies using other potent and selective Tyk2 inhibitors, such as NDI-031407 and TAK-279, which serve as representative examples for investigating the therapeutic potential of selective Tyk2 inhibition in IBD.
Mechanism of Action and Signaling Pathway
Tyk2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding (e.g., IL-12, IL-23), Tyk2, in conjunction with other JAK family members (often JAK2), becomes activated and phosphorylates downstream STAT proteins.[3][4] These phosphorylated STATs then translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses. Selective Tyk2 inhibitors block this signaling cascade, thereby reducing the production of pro-inflammatory mediators.[1][2]
Caption: Tyk2 Signaling Pathway in IBD.
In Vitro Activity of this compound
This compound is a potent and selective inhibitor of Tyk2. Its in vitro inhibitory concentrations (IC50) against key components of the Tyk2 signaling pathway have been determined.
| Target | IC50 | Reference |
| Tyk2 JH2 | 7 nM | [1] |
| IL-23 stimulated signaling | 0.1 µM | [1] |
| IFNα stimulated signaling | 0.05 µM | [1] |
| Phosphodiesterase 4 (PDE4) | 62 nM | [1] |
Experimental Protocols for In Vivo IBD Models
The following are detailed protocols for commonly used murine models of IBD, adapted for the administration of a selective Tyk2 inhibitor.
T-Cell Transfer Model of Colitis
This model is particularly useful for studying T-cell-mediated chronic intestinal inflammation, which shares features with human Crohn's disease.[1]
References
Application Notes and Protocols for Flow Cytometry Analysis of Tyk2-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). The provided protocols detail methods for assessing the impact of this compound on key signaling pathways, apoptosis, and cell cycle progression.
Introduction to Tyk2 and this compound
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in various autoimmune and inflammatory diseases. The signaling cascade initiated by these cytokines involves the activation of Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immune responses, and cell proliferation.
This compound is a potent and selective inhibitor of Tyk2, targeting the pseudokinase (JH2) domain. Its inhibitory activity has been quantified, providing a basis for its use in cellular assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound. This data is crucial for designing experiments to probe the cellular effects of this inhibitor.
| Target | IC50 |
| Tyk2 JH2 Domain | 7 nM |
| IL-23 Signaling | 0.1 µM |
| IFNα Signaling | 0.05 µM |
| [Source: MedchemExpress Product Information[4]] |
Key Flow Cytometry Applications
Flow cytometry is a powerful tool to dissect the cellular consequences of Tyk2 inhibition by this compound at a single-cell level. Key applications include:
-
Phospho-flow Cytometry: To measure the inhibition of STAT protein phosphorylation downstream of Tyk2.
-
Apoptosis Assays: To determine if this compound induces programmed cell death.
-
Cell Cycle Analysis: To assess the impact of Tyk2 inhibition on cell proliferation.
Signaling Pathways and Experimental Workflow
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in cytokine signaling pathways.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Flow Cytometry Analysis
This diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Phospho-flow Cytometry for STAT Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Cells of interest (e.g., PBMCs, specific immune cell subsets, or relevant cell lines)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cytokine for stimulation (e.g., recombinant human IFNα or IL-12)
-
Cell culture medium
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle method.
-
This compound Treatment: Resuspend cells in fresh culture medium and treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspension to induce STAT phosphorylation. The concentration and stimulation time should be optimized for the specific cell type (e.g., 100 ng/mL IFNα for 15-30 minutes at 37°C).
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the fixed cells by centrifugation and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the permeabilized cells with staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-phospho-STAT antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the treated versus control samples to determine the extent of inhibition.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol determines the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Collection: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and detach the adherent cells. Combine both fractions.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze the cells on a flow cytometer immediately.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.
-
Cell Collection and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the cells on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Logical Framework for Data Interpretation
The following diagram illustrates the logical connections between the experimental outcomes and their interpretation in the context of Tyk2 inhibition.
Caption: Logical framework for interpreting experimental results.
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and instrument settings will be necessary for specific cell types and experimental conditions. Always include appropriate controls in your experiments.
References
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Tyk2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways essential for immune regulation.[1] Tyk2 is associated with the intracellular domains of receptors for key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2] Upon cytokine binding, Tyk2 activates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.[1] Dysregulation of the Tyk2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3]
Tyk2-IN-2 is a potent and selective inhibitor of Tyk2, targeting the pseudokinase (JH2) domain.[4][5] It demonstrates inhibitory activity against Tyk2 JH2 with an IC50 of 7 nM and effectively blocks IL-23 and IFNα signaling with IC50 values of 0.1 µM and 0.05 µM, respectively.[4][5] This application note provides a detailed protocol for the quantitative analysis of gene expression changes in response to this compound treatment using quantitative polymerase chain reaction (qPCR). The focus is on downstream target genes of the IL-12/STAT4, IL-23/STAT3, and Type I IFN/STAT1/STAT2 signaling pathways.
Key Signaling Pathways and Downstream Gene Targets
The inhibition of Tyk2 by this compound is expected to modulate the expression of genes regulated by the following key signaling pathways:
-
IL-23/STAT3 Pathway: This pathway is crucial for the differentiation and function of Th17 cells. Downstream target genes include those encoding pro-inflammatory cytokines such as IL17A, IL17F, and IL22.[6][7]
-
IL-12/STAT4 Pathway: This pathway is central to the development of Th1 cells and the production of IFN-γ. Key target genes include IFNG and IL12RB2.[8][9][10]
-
Type I IFN/STAT1/STAT2 Pathway: This pathway is vital for antiviral responses. It induces the expression of a wide range of interferon-stimulated genes (ISGs), including OAS1 (2'-5'-Oligoadenylate Synthetase 1) and MX1 (Myxovirus Resistance 1).[11][12]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Tyk2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for qPCR Analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Appropriate cell line (e.g., HEK293, Jurkat T-lymphoblast cells, or primary immune cells such as PBMCs).[13][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (dissolved in DMSO to create a stock solution).
-
Cytokines for stimulation (e.g., recombinant human IL-12, IL-23, or IFN-α).
-
Phosphate-buffered saline (PBS).
-
Cell culture plates (6-well or 12-well).
Protocol:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Once cells have adhered (for adherent cells) or are in exponential growth phase (for suspension cells), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Based on the IC50 values, a starting concentration range of 0.1 µM to 1 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your specific cell line and experimental conditions. Incubate for 1-2 hours.
-
Cytokine Stimulation: After the pre-treatment period, add the appropriate cytokine to the culture medium to stimulate the Tyk2 signaling pathway. The final concentration of the cytokine should be determined based on literature recommendations for the specific cell type.
-
Incubation: Incubate the cells for a predetermined time to allow for target gene expression. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to capture the peak of gene expression for the genes of interest.
-
Cell Harvesting: After incubation, wash the cells once with cold PBS and then proceed immediately to RNA extraction.
RNA Extraction
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or similar).
-
RNase-free water.
-
Ethanol (70%).
-
Microcentrifuge.
Protocol:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad or similar).
-
Extracted RNA.
-
Nuclease-free water.
-
Thermal cycler.
Protocol:
-
Follow the manufacturer's protocol for the reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
The general steps involve mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers), followed by incubation in a thermal cycler.
Quantitative PCR (qPCR)
Materials:
-
cDNA template.
-
qPCR master mix (containing SYBR Green or designed for TaqMan probes).
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB, or 18S rRNA).
-
Nuclease-free water.
-
qPCR plate and seals.
-
Real-time PCR detection system.
Protocol:
-
Primer Design: Design or obtain validated primers for the target and reference genes. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix according to the master mix manufacturer's instructions. A typical reaction includes the master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Plate Setup: Pipette the reaction mix into the wells of a qPCR plate. Include technical triplicates for each sample. Also, include no-template controls (NTC) to check for contamination.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run when using SYBR Green to verify the specificity of the amplified product.
Data Presentation and Analysis
The relative gene expression can be calculated using the delta-delta Ct (ΔΔCt) method.
Data Summary Tables:
Table 1: Primer Sequences for qPCR
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| IL17A | (Sequence) | (Sequence) |
| IL22 | (Sequence) | (Sequence) |
| IFNG | (Sequence) | (Sequence) |
| OAS1 | (Sequence) | (Sequence) |
| MX1 | (Sequence) | (Sequence) |
| GAPDH | (Sequence) | (Sequence) |
Table 2: Relative Gene Expression Fold Change after this compound Treatment
| Target Gene | Treatment Group | Average Ct | ΔCt (Target - GAPDH) | ΔΔCt (ΔCt Treatment - ΔCt Control) | Fold Change (2^-ΔΔCt) |
| IL17A | Control (Vehicle) | 1.0 | |||
| This compound (0.1 µM) | |||||
| This compound (1 µM) | |||||
| IL22 | Control (Vehicle) | 1.0 | |||
| This compound (0.1 µM) | |||||
| This compound (1 µM) | |||||
| IFNG | Control (Vehicle) | 1.0 | |||
| This compound (0.1 µM) | |||||
| This compound (1 µM) | |||||
| OAS1 | Control (Vehicle) | 1.0 | |||
| This compound (0.1 µM) | |||||
| This compound (1 µM) | |||||
| MX1 | Control (Vehicle) | 1.0 | |||
| This compound (0.1 µM) | |||||
| This compound (1 µM) |
Logical Flow of Data Analysis
Caption: Data Analysis Workflow using the ΔΔCt Method.
Conclusion
This application note provides a comprehensive framework for researchers to analyze the effects of the Tyk2 inhibitor, this compound, on gene expression. By following these detailed protocols for cell culture, treatment, RNA extraction, reverse transcription, and qPCR, and by utilizing the provided data analysis structure, researchers can robustly quantify the modulation of key downstream targets of the IL-12, IL-23, and Type I IFN signaling pathways. This will facilitate a deeper understanding of the mechanism of action of Tyk2 inhibitors and their potential therapeutic applications in inflammatory and autoimmune diseases.
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tyrosine kinase 2 - Creative Biogene [creative-biogene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT4: an immunoregulator contributing to diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal induction pattern of STAT4 target genes defines potential for Th1 lineage-specific programming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional regulation by STAT1 and STAT2 in the interferon JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TYK2 Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
resolving Tyk2-IN-2 solubility and stability challenges
Welcome to the Technical Support Center for Tyk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges associated with this potent and selective TYK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It allosterically targets the pseudokinase (JH2) domain of TYK2, which in turn inhibits the catalytic activity of the kinase (JH1) domain. This prevents the phosphorylation of downstream STAT proteins, thereby blocking signaling pathways activated by cytokines such as IL-12, IL-23, and Type I interferons (IFN-α/β).[1][2][3] This mechanism makes this compound a valuable tool for studying inflammatory and autoimmune diseases.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
Q3: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[4]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous buffers or cell culture media is a common issue for many small molecule inhibitors. This is due to the lower solubility of the compound in aqueous solutions. Please refer to the Troubleshooting Guide for detailed steps to address this issue.
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 25 mg/mL (80.55 mM) | Use of newly opened, non-hygroscopic DMSO is recommended.[1] Sonication or warming to 37°C can aid dissolution.[4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Refer to manufacturer's specifications |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[4] |
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Solid this compound
Question: I am having trouble getting the powdered this compound to dissolve completely in DMSO. What can I do?
Answer:
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many small molecules.[1]
-
Sonication: Place the vial in an ultrasonic bath for short intervals to break up any clumps and aid dissolution.[4]
-
Warming: Gently warm the solution to 37°C to increase solubility.[4] Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vortex the solution thoroughly between sonication or warming steps.
Issue 2: Precipitation in Aqueous Solutions or Cell Culture Media
Question: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
Answer:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your experiment should be as low as possible to avoid solvent effects on your cells, but high enough to maintain the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous media, perform serial dilutions in your media. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Pre-warm Media: Adding the inhibitor to pre-warmed media (37°C) can sometimes help maintain solubility.
-
Increase Serum Concentration (for cell culture): If your experimental conditions allow, increasing the serum concentration in your cell culture media can help to stabilize the compound and prevent precipitation.
-
Test Solubility in Your Specific Media: The solubility of this compound can be affected by the pH and composition of your specific buffer or cell culture media. It is advisable to perform a preliminary solubility test.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 310.35 g/mol .
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for a few minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution (e.g., 2 µL).
-
Rapidly add a larger volume of the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentrations of this compound.
-
Mix the plate immediately on a plate shaker for a few minutes.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.
-
The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Visualizations
References
- 1. Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 4. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Optimizing Tyk2-IN-2 for In Vitro Experiments
Welcome to the technical support center for Tyk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, which allosterically inhibits the catalytic activity of the kinase (JH1) domain.[1][3] This "locking" of TYK2 in an inactive state prevents the downstream signaling of key cytokines involved in immune and inflammatory responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][4] By blocking these pathways, this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates gene expression related to immune cell activation and differentiation.[1][4]
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in DMSO.[5][6] For optimal results, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in newly opened, anhydrous DMSO. To prepare the stock solution, you may need to warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution.[6] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[5][6]
Q3: What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its IC50 values, a good starting point for cell-based assays is in the range of 0.1 µM to 1 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: I am not observing any inhibition. What are some potential troubleshooting steps?
If you are not seeing the expected inhibitory effect, consider the following:
-
Inhibitor Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cellular Uptake: Verify that the inhibitor is able to penetrate the cell type you are using.
-
Assay Conditions: Confirm that the cytokine stimulation is activating the Tyk2 pathway as expected. You can do this by measuring the phosphorylation of downstream STAT proteins in your positive control.
-
Concentration: You may need to test a broader range of concentrations in your dose-response experiment.
Q5: What are the known off-target effects of this compound?
This compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4) with an IC50 of 62 nM.[5] Researchers should be aware of this off-target activity and consider its potential impact on their experimental system, especially if the cells or tissues being studied have high levels of PDE4 expression.
Q6: How can I assess the cytotoxicity of this compound in my experiments?
It is essential to determine the cytotoxic potential of this compound in your specific cell line to ensure that the observed effects are due to Tyk2 inhibition and not cell death. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used. You should treat your cells with a range of this compound concentrations, including those higher than your planned experimental concentrations, for the same duration as your main experiment.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Assay | IC50 Value |
| TYK2 JH2 Domain | 7 nM |
| IL-23 Signaling | 0.1 µM |
| IFNα Signaling | 0.05 µM |
| Phosphodiesterase 4 (PDE4) | 62 nM |
Data sourced from MedchemExpress.[5]
Table 2: Stock Solution Preparation Guide for this compound (MW: 310.35 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 3.2222 mL | 16.1108 mL |
| 5 mM | 0.6444 mL | 3.2222 mL |
| 10 mM | 0.3222 mL | 1.6111 mL |
Data sourced from GlpBio.[6]
Experimental Protocols & Methodologies
Protocol 1: Determination of IC50 for this compound in a Cell-Based Assay (Phospho-STAT Measurement)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Cells expressing the relevant cytokine receptors and TYK2 (e.g., human PBMCs, specific cell lines).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Appropriate cytokine for stimulation (e.g., IL-12, IL-23, or IFNα).
-
Cell culture medium and serum.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies for Western blotting or ELISA: anti-phospho-STAT, anti-total-STAT, and appropriate secondary antibodies.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Serum Starvation (Optional): Depending on the cell type, serum-starve the cells for a few hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the Tyk2 pathway. The concentration and stimulation time should be optimized beforehand to achieve a robust phospho-STAT signal.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection: Analyze the levels of phosphorylated STAT and total STAT using Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance (for ELISA). Normalize the phospho-STAT signal to the total STAT signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting flowchart for lack of this compound activity.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
investigating potential off-target effects of Tyk2-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tyk2-IN-2 in their experiments. The information is designed to help address potential issues related to the investigation of its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It functions by targeting the regulatory pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of its kinase activity.[1][2] This interference with Tyk2 function disrupts the signaling pathways of key cytokines involved in immune regulation, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][4]
Q2: What are the known on-target and off-target activities of this compound?
This compound is designed to be a selective inhibitor of Tyk2. Its on-target activity is demonstrated by its low nanomolar inhibition of the Tyk2 JH2 domain and its effective inhibition of IL-23 and IFNα signaling pathways.[1] However, a known off-target activity of this compound is the inhibition of phosphodiesterase 4 (PDE4).[1] It is crucial for researchers to consider this off-target effect when interpreting experimental results.
Quantitative Data Summary
| Target | IC50 | Assay Type |
| Tyk2 JH2 | 7 nM | Biochemical |
| IL-23 Signaling | 0.1 µM | Cellular |
| IFNα Signaling | 0.05 µM | Cellular |
| PDE4 | 62 nM | Biochemical |
Q3: Why is investigating off-target effects of Tyk2 inhibitors important?
While Tyk2 inhibitors like this compound are designed for selectivity, the high degree of conservation in the ATP-binding sites of kinases presents a risk of off-target binding and inhibition.[5] Off-target effects on other JAK family members (JAK1, JAK2, JAK3) are a particular concern, as they can lead to unintended biological consequences and adverse effects, such as hematological abnormalities.[2] A thorough investigation of off-target effects is therefore essential for a comprehensive understanding of the compound's biological activity and for the development of safe and effective therapeutics.[6]
Q4: What are the general approaches to identify potential off-target effects of a kinase inhibitor?
Several established methods can be employed to profile the selectivity of a kinase inhibitor and identify potential off-target effects:
-
Kinase Selectivity Profiling: This involves screening the inhibitor against a large panel of kinases, ideally representing the entire human kinome.[6] This can be achieved through biochemical assays that measure the inhibition of kinase activity or biophysical assays that measure direct binding.[7][8]
-
Cellular Assays: These assays assess the inhibitor's effect on various signaling pathways within a cellular context. This can help to confirm on-target engagement and reveal any unexpected modulation of other pathways.[6]
-
Chemoproteomics: This unbiased approach utilizes chemical probes to identify the intracellular binding partners of a compound, providing a comprehensive view of its potential targets within the cellular proteome.[9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cellular assays.
-
Potential Cause: Variability in cell health, passage number, or density.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions, including media, supplements, and incubator parameters.
-
Use cells within a defined low passage number range.
-
Optimize cell seeding density to ensure logarithmic growth during the assay.
-
Perform regular cell viability checks (e.g., using Trypan Blue) to ensure healthy cell populations.
-
-
Potential Cause: Degradation or precipitation of this compound in culture media.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
If solubility is a concern, consider using a lower concentration of serum in the assay media or exploring alternative solubilizing agents (ensure vehicle controls are included).
-
-
Potential Cause: Sub-optimal assay conditions.
-
Troubleshooting Steps:
-
Optimize the concentration of the stimulating cytokine (e.g., IL-23, IFNα) to ensure a robust and reproducible signaling response.
-
Ensure the assay duration is appropriate to capture the desired signaling event (e.g., STAT phosphorylation).
-
Issue 2: Unexpected cellular phenotype or toxicity observed.
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Refer to the known off-target activity on PDE4. Consider if the observed phenotype could be related to PDE4 inhibition.
-
Perform a kinase selectivity screen to identify other potential off-target kinases.
-
Use a structurally distinct Tyk2 inhibitor with a different off-target profile as a control to see if the phenotype is specific to Tyk2 inhibition.
-
Conduct a dose-response experiment to determine if the toxicity is observed at concentrations significantly higher than the on-target IC50.
-
-
Potential Cause: Vehicle (e.g., DMSO) toxicity.
-
Troubleshooting Steps:
-
Ensure the final concentration of the vehicle in the culture media is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.1%).
-
Include a vehicle-only control in all experiments.
-
Issue 3: Difficulty in confirming on-target engagement in cells.
-
Potential Cause: Inefficient cellular uptake of this compound.
-
Troubleshooting Steps:
-
While less common for small molecules, you can assess cellular uptake using methods like LC-MS/MS to quantify intracellular compound concentration.
-
Increase the incubation time with the compound to allow for sufficient cellular accumulation.
-
-
Potential Cause: Insufficient inhibition of downstream signaling.
-
Troubleshooting Steps:
-
Ensure the chosen downstream marker (e.g., phospho-STAT) is robustly induced by the cytokine stimulus.
-
Increase the concentration of this compound to ensure it is within the effective range for cellular inhibition.
-
Confirm the specificity of your detection antibody for the phosphorylated form of the target protein.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., containing DMSO). The concentration range should span several orders of magnitude around the expected IC50 values.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the kinase reaction mixtures.
-
Incubation: Incubate the reaction plates at the optimal temperature for the kinases (typically 30°C) for a predetermined period.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that quantify the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Phospho-STAT Assay (Western Blot)
This protocol describes how to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture and Starvation: Plate cells at an appropriate density and allow them to adhere. Before stimulation, starve the cells in serum-free media for a defined period (e.g., 4-16 hours) to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-23 or IFNα) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal for each sample. Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated, vehicle-treated control.
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Tyk2-IN-2 In Vivo Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Tyk2-IN-2 in in vivo experiments. The information is designed to help identify and address potential sources of variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Tyk2 is a member of the Janus kinase (JAK) family of intracellular enzymes that play a critical role in immune signaling.[2] It mediates the signaling of several key cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[2][3] By inhibiting Tyk2, this compound blocks the downstream signaling cascades of these cytokines, which are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1]
Q2: What are the common sources of variability in preclinical in vivo studies?
Variability in in vivo studies can arise from several factors, which can be broadly categorized as biological and methodological.
-
Biological Factors:
-
Animal-related: Species, strain, sex, age, and health status of the animals can all influence drug metabolism and response.
-
Microenvironment: The animal's housing conditions, diet, and microbiome can impact experimental outcomes.
-
Disease Model: The choice of animal model and the method of disease induction can be significant sources of variability.
-
-
Methodological Factors:
-
Compound Formulation: The solubility, stability, and vehicle used for the compound can affect its bioavailability.[4][5]
-
Route and Accuracy of Administration: The route of administration (e.g., oral, intraperitoneal) and the precision of dosing can lead to variable drug exposure.[4][5]
-
Experimental Design and Bias: Lack of randomization, blinding, and appropriate controls can introduce systematic errors.[6]
-
Data Analysis: The statistical methods used to analyze the data can influence the interpretation of the results.[7]
-
Q3: Are there known species-specific differences in Tyk2 that could affect my results?
Yes, this is a critical consideration. Studies have shown that there can be functionally relevant differences in the Tyk2 protein between humans and preclinical species like mice. For example, a single amino acid difference in the ATP-binding site of Tyk2 between humans and mice resulted in a significant (approximately 48-fold) decrease in potency for one inhibitor.[8][9] It is crucial to verify the potency of this compound against the Tyk2 ortholog of the animal model you are using to ensure that the in vitro and in vivo data can be appropriately correlated.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in vivo.
Q: I'm observing high variability in the therapeutic response to this compound between animals or experiments. What could be the cause?
A: This is a common challenge in in vivo studies. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Compound Formulation and Administration:
-
Solubility and Stability: this compound is soluble in DMSO.[10] For in vivo use, a stock solution in DMSO can be further diluted in an appropriate vehicle. Ensure the final concentration of DMSO is well-tolerated by the animals. The stability of the formulation should be confirmed for the duration of the experiment. Poor solubility can lead to precipitation of the compound and variable absorption, especially with oral administration.[4][5]
-
Vehicle Selection: The choice of vehicle is critical. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG) formulations. For intraperitoneal (IP) injection, saline or PBS with a solubilizing agent might be appropriate. The vehicle itself should be tested for any effects in your disease model.
-
Dosing Accuracy: Ensure accurate and consistent administration of the compound. For oral gavage, improper technique can lead to dosing errors.
-
-
Evaluate Pharmacokinetics (PK):
-
Bioavailability: If you are administering this compound orally, it's important to understand its oral bioavailability. Some small molecule inhibitors have poor oral absorption due to factors like low solubility or high first-pass metabolism.[11] Consider conducting a pilot PK study to measure plasma concentrations of this compound after administration. This will help you determine if the compound is reaching systemic circulation at sufficient levels.
-
Exposure-Response Relationship: A lack of efficacy could be due to insufficient drug exposure at the target tissue. A PK/PD (pharmacokinetic/pharmacodynamic) study can help establish the relationship between the dose, plasma/tissue concentration, and the desired biological effect (e.g., inhibition of STAT phosphorylation).
-
-
Re-evaluate the Animal Model:
-
Species-Specific Potency: As mentioned in the FAQs, confirm the potency of this compound against the Tyk2 protein of your animal model. A significant loss of potency in the animal species compared to human Tyk2 could explain the lack of efficacy.[8][9]
-
Disease Model Characteristics: The pathophysiology of the animal model should be well-understood. The timing of treatment initiation relative to disease progression can greatly impact the outcome.
-
Issue 2: Discrepancy between in vitro and in vivo results.
Q: this compound is very potent in my cell-based assays, but the in vivo efficacy is much lower than expected. Why?
A: This is a frequent observation in drug development and can be attributed to several factors:
-
Pharmacokinetic Properties:
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in vivo, resulting in a short half-life and insufficient exposure at the target site.[12] In vitro metabolic stability assays using liver microsomes can provide an early indication of this.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active compound available to engage the target.
-
-
Tissue Distribution: The compound may not be distributing effectively to the target tissue where Tyk2 activity is driving the disease pathology.
-
Off-Target Effects: While this compound is selective, at higher concentrations in vivo, it might engage other kinases or targets, leading to unexpected biological effects that could counteract its therapeutic efficacy.
-
In Vitro Assay Conditions: The conditions of your in vitro assay (e.g., absence of serum proteins, high compound concentration) may not accurately reflect the in vivo environment.
Data Presentation
Due to the limited publicly available in vivo data for this compound, the following table presents pharmacokinetic parameters for other representative Tyk2 inhibitors to provide a general reference. Note: This data is not for this compound and should be used for illustrative purposes only.
| Compound | Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| TYK2-IN-12 | Mouse | IV | 3 mg/kg | - | - | - | [13] |
| Mouse | PO | 10 mg/kg | - | - | 32-100 | [13] | |
| Rat | IV | 3 mg/kg | - | - | - | [13] | |
| Rat | PO | 10 mg/kg | - | - | 32-100 | [13] | |
| Compound 15t (degrader) | Mouse | IP | 10 mg/kg | 0.5 | 1350 | - | [11] |
| Mouse | PO | 10 mg/kg | - | Negligible | - | [11] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a Tyk2 inhibitor for in vivo studies. These should be optimized for this compound based on its specific physicochemical properties.
1. Formulation Protocol (for Oral Administration)
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
For a final dosing solution, the DMSO stock can be diluted in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
For example, to prepare a 5 mg/mL dosing solution with 10% DMSO, add 1 part of the 50 mg/mL DMSO stock to 9 parts of 0.5% CMC.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
2. In Vivo Dosing Protocol (Mouse Model)
-
Animal Model: Use an appropriate mouse model for the disease under investigation (e.g., imiquimod-induced psoriasis model, DSS-induced colitis model).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Administration:
-
Oral Gavage (PO): Administer the this compound formulation using a ball-tipped gavage needle. The volume is typically 5-10 mL/kg of body weight.
-
Intraperitoneal Injection (IP): Administer the this compound formulation using a sterile syringe and needle. The volume is typically 5-10 mL/kg of body weight.
-
-
Dosing Frequency: Dosing can be once or twice daily, depending on the pharmacokinetic profile of the compound.
-
Monitoring: Monitor animals daily for clinical signs of disease, body weight changes, and any adverse effects.
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and histological analysis (e.g., measurement of p-STAT levels, cytokine expression, histopathology).
Visualizations
Caption: Tyk2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. About TYK2 | Alumis Inc. [alumis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Between two stools: preclinical research, reproducibility, and statistical design of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Oral Bioavailability of Tyk2-IN-2
Welcome to the technical support center for Tyk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to improve the oral bioavailability of this selective Tyk2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with this compound are showing low and variable oral bioavailability. What are the potential reasons for this?
A1: Low and variable oral bioavailability of this compound is likely attributed to its physicochemical properties. Based on its chemical structure (an imidazopyridazine derivative), it is predicted to have low aqueous solubility.[1][2] Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. Furthermore, pH-dependent solubility, a common characteristic of weakly basic compounds, can cause the drug to precipitate in the higher pH environment of the intestine, further reducing absorption.[3][4]
Troubleshooting:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, and 6.8) to confirm solubility limitations.
-
Assess Permeability: While poor solubility is a primary suspect, it's also important to evaluate its membrane permeability. An in vitro Caco-2 permeability assay can determine if the compound is a substrate for efflux transporters, which would also limit its absorption.
Q2: What are the initial formulation strategies I should consider to improve the oral absorption of this compound?
A2: For a poorly soluble compound like this compound, several formulation strategies can be employed to enhance its oral bioavailability. The choice of strategy will depend on the specific properties of your compound and the desired pharmacokinetic profile.
Initial Strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymer matrix can increase its apparent solubility and dissolution rate by presenting the drug in a high-energy amorphous state.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Prodrug Approach: A prodrug of a similar TYK2 inhibitor has been shown to improve oral absorption by enhancing solubility at higher pH, mitigating the effects of gastric acid-reducing agents.[3][4]
Q3: I am observing a significant food effect in my preclinical studies. How can I mitigate this?
A3: A significant food effect, where the bioavailability of a drug is altered by the presence of food, is common for poorly soluble and lipophilic compounds. High-fat meals can sometimes enhance the absorption of such drugs by increasing their solubilization through the release of bile salts. To mitigate this variability for more consistent preclinical data, consider the following:
Troubleshooting Food Effect:
-
Administer in a Fasted State: For consistency in your studies, administer this compound to fasted animals.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system can mimic the effect of a high-fat meal, potentially reducing the variability between fed and fasted states.
Quantitative Data Summary
While specific public data on the aqueous solubility and in vivo pharmacokinetics of this compound is limited, the following tables provide representative data for similar TYK2 inhibitors and key physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₆O | PubChem[5] |
| Molecular Weight | 310.35 g/mol | PubChem[5] |
| XLogP3 | 2.1 | PubChem[5] |
| DMSO Solubility | ≥ 25 mg/mL (80.55 mM) | GlpBio[6] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected TYK2 Inhibitors
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (h·ng/mL) | F (%) | Reference |
| TYK2 Degrader (Cmpd 18) | Mouse | 10 mg/kg, PO | - | - | 712 | 2.2 | J Med Chem[7] |
| TYK2/JAK1 Inhibitor (Cmpd 6) | Rat | 3 mg/kg, PO | - | - | - | 83 | J Med Chem[8] |
| TYK2-IN-12 | Mouse | 10 mg/kg, PO | - | - | - | >90 | MedChemExpress[9] |
| TYK2-IN-12 | Rat | 10 mg/kg, PO | - | - | - | 32 | MedChemExpress[9] |
Table 3: Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | Poor (0-20%) |
| 1 - 10 | Moderate | Moderate (20-70%) |
| > 10 | High | High (70-100%) |
| Source: Adapted from Yee, S. (1997). Pharm Res. 14(6):763-6.[10] |
Experimental Protocols
1. Protocol for Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure. Continue until a thin film is formed on the wall of the flask.
-
Drying: Scrape the film from the flask and dry it further in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Size Reduction: Gently grind the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the ground powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for drug content, morphology (e.g., using Scanning Electron Microscopy - SEM), physical state (e.g., using X-ray Powder Diffraction - XRPD and Differential Scanning Calorimetry - DSC), and in vitro dissolution.
2. Protocol for In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the in vitro dissolution rate of different this compound formulations.
Materials:
-
This compound formulation (e.g., pure drug, ASD)
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., simulated gastric fluid (SGF) pH 1.2, simulated intestinal fluid (SIF) pH 6.8)
-
Syringes and filters
-
HPLC system for analysis
Methodology:
-
Media Preparation: Prepare the desired dissolution media and deaerate them.
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the chosen medium in each vessel, maintained at 37 ± 0.5°C. Set the paddle speed (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a accurately weighed amount of the this compound formulation into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
3. Protocol for Caco-2 Permeability Assay
Objective: To determine the in vitro permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Efflux inhibitor (e.g., verapamil for P-glycoprotein)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability test to ensure the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (and with/without an efflux inhibitor) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (and with/without an efflux inhibitor) to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the apical side at specified time points.
-
-
Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.
-
Visualizations
Caption: TYK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting and enhancing the oral bioavailability of this compound.
References
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H18N6O | CID 129626433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing and minimizing Tyk2-IN-2 cytotoxicity
Welcome to the technical support center for Tyk2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while assessing and minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). It functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2.[1][2] This binding locks the kinase in an inactive conformation, preventing downstream signaling mediated by cytokines such as IL-12, IL-23, and Type I interferons.[3][4][5] This targeted approach provides high selectivity for Tyk2 over other Janus kinases (JAKs), potentially minimizing off-target effects.[6][7]
Q2: What are the known IC50 values for this compound?
A2: this compound demonstrates potent inhibition of Tyk2. The reported IC50 values are 7 nM for the Tyk2 JH2 domain, 0.1 µM for IL-23-mediated signaling, and 0.05 µM for IFNα-mediated signaling. It also shows inhibitory activity against phosphodiesterase 4 (PDE4) with an IC50 of 62 nM.[1]
Q3: What are the potential off-target effects and cytotoxic concerns with Tyk2 inhibitors?
A3: While selective Tyk2 inhibitors like deucravacitinib are designed to have fewer off-target effects than broader JAK inhibitors, it is still crucial to assess for potential cytotoxicity.[3][6][8] Off-target effects of small molecule inhibitors can arise from interactions with other kinases or cellular proteins, which may lead to unintended biological consequences.[9][10] Potential cytotoxic effects can include impacts on cell viability, proliferation, and apoptosis. Careful dose-response studies are essential to distinguish between on-target and off-target effects.
Q4: How can I minimize the risk of cytotoxicity in my experiments with this compound?
A4: To minimize cytotoxicity, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that achieves the desired biological effect with minimal impact on cell viability through careful dose-response experiments.[11]
-
Optimize experimental duration: Limit the exposure time of cells to the inhibitor to the minimum necessary to observe the intended effect.
-
Use appropriate controls: Include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent.
-
Monitor cell health: Regularly assess cell morphology and viability throughout the experiment.
-
Consider the cell type: Different cell lines can have varying sensitivities to small molecule inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cell death observed at expected effective concentration. | The concentration of this compound is too high for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%). Select a concentration that maximizes the therapeutic window. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent is within the tolerated range for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity. | |
| The inhibitor is unstable in the culture medium, leading to toxic degradation products. | Prepare fresh stock solutions and working solutions for each experiment. Minimize freeze-thaw cycles of the stock solution. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the inhibitor. |
| Inconsistent inhibitor concentration. | Calibrate pipettes regularly and ensure accurate dilution of the stock solution. | |
| Unexpected changes in cell morphology not related to the expected phenotype. | Off-target effects of this compound. | Perform a kinase selectivity profile to identify potential off-target interactions. Use a structurally unrelated Tyk2 inhibitor as a control to confirm that the observed phenotype is due to Tyk2 inhibition. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 5 | 1.05 | 84.0 |
| 10 | 0.85 | 68.0 |
| 25 | 0.50 | 40.0 |
| 50 | 0.25 | 20.0 |
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
Incubate the plate for the desired experimental duration.
-
Prepare a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation.
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (from the kit).
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation:
| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle) | 0.15 | 2 |
| Spontaneous LDH Release | 0.14 | 0 |
| Maximum LDH Release | 0.95 | 100 |
| 0.1 | 0.16 | 2.5 |
| 1 | 0.18 | 5.0 |
| 5 | 0.25 | 13.8 |
| 10 | 0.40 | 32.5 |
| 25 | 0.65 | 63.8 |
| 50 | 0.85 | 88.8 |
Signaling Pathways and Workflows
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
ensuring batch-to-batch consistency of Tyk2-IN-2
Welcome to the technical support center for Tyk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure batch-to-batch consistency.
Understanding this compound
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[1] By targeting the pseudokinase (JH2) domain of Tyk2, this compound allosterically inhibits its kinase activity, making it a valuable tool for studying autoimmune and inflammatory diseases.[2][3]
Quality Control and Batch-to-Batch Consistency
Ensuring the quality and consistency of each batch of this compound is critical for reproducible experimental results. Below are key quality control parameters and a general protocol for in-house verification.
Typical Certificate of Analysis
While a specific certificate of analysis will vary by supplier, a typical batch release will include the following specifications:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | HPLC |
| Identity | Conforms to structure | ¹H-NMR and MS |
| Molecular Formula | C₁₆H₁₈N₆O | - |
| Molecular Weight | 310.35 | - |
| Solubility | ≥ 25 mg/mL in DMSO | Visual Inspection |
In-House Quality Control Protocol: HPLC-MS Analysis
This protocol provides a general method for verifying the purity and identity of this compound.
Experimental Protocol: HPLC-MS for this compound QC
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Ammonium formate
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 50 mm, 2.7 µm)
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 25% to 75% B over 8 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-500.
-
Expected m/z: [M+H]⁺ ≈ 311.16.
5. Data Analysis:
-
Purity: Determined by the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Identity: Confirmed by the presence of the expected mass-to-charge ratio.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: this compound powder should be stored at -20°C. For long-term storage of stock solutions in DMSO, it is recommended to store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: What is the recommended solvent for this compound? A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO), with a solubility of at least 25 mg/mL. For cell-based assays, further dilution into aqueous media is necessary. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5][6][7]
Q3: What are the known off-target effects of this compound? A3: this compound has been shown to inhibit phosphodiesterase 4 (PDE4) with an IC₅₀ of 62 nM.[2][8] Researchers should consider this off-target activity when interpreting experimental results, especially in systems where PDE4 signaling is relevant.
Q4: What are the key signaling pathways inhibited by this compound? A4: this compound primarily inhibits the signaling pathways mediated by IL-23, IL-12, and Type I interferons.[1] This leads to reduced phosphorylation of downstream STAT proteins, such as STAT3 and STAT1.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Verify the age and storage conditions of your this compound stock solution. Prepare fresh stock solutions if necessary. Perform a quality control check (e.g., HPLC-MS) to confirm the integrity of the compound. |
| Incorrect Concentration | Confirm the calculations for your serial dilutions. Ensure accurate pipetting. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered signaling responses. |
| Assay Conditions | Optimize stimulation time and cytokine concentration. Ensure that the stimulation is sufficient to induce a robust phosphorylation signal in your positive controls. |
| Low Cell Permeability | While this compound is a small molecule inhibitor, cell permeability can vary between cell types. If poor uptake is suspected, consider alternative inhibitors or delivery methods. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS. |
| Inconsistent Reagent Addition | Use multichannel pipettes for adding reagents to minimize timing differences between wells. Ensure all reagents are at the correct temperature and well-mixed before addition. |
| Variability in Stimulation | Ensure that the cytokine or stimulant is added consistently across all wells and that the incubation time is precisely controlled. |
Experimental Protocols
Protocol 1: Western Blot Analysis of IL-23-Induced STAT3 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in a relevant cell line (e.g., Th17-differentiated human PBMCs).
Experimental Workflow: Western Blot for p-STAT3
Caption: Workflow for Western Blot analysis of p-STAT3.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere or stabilize overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes at 37°C.
2. Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Flow Cytometry Analysis of IFNα-Induced STAT1 Phosphorylation
This protocol outlines a method to measure the inhibition of IFNα-induced STAT1 phosphorylation by this compound using flow cytometry.
Experimental Workflow: Flow Cytometry for p-STAT1
Caption: Workflow for Flow Cytometry analysis of p-STAT1.
1. Cell Preparation and Treatment:
-
Prepare a single-cell suspension of your target cells (e.g., human PBMCs) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IFNα (e.g., 1000 U/mL) for 15 minutes at 37°C.[9]
2. Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
3. Intracellular Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled antibody against phospho-STAT1 (Tyr701) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
4. Flow Cytometry and Data Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT1 signal.
Signaling Pathway Diagrams
IL-23 Signaling Pathway
The following diagram illustrates the IL-23 signaling cascade and the point of inhibition by this compound.
Caption: IL-23 signaling pathway and this compound inhibition.
Type I Interferon Signaling Pathway
This diagram shows the Type I Interferon signaling pathway and the inhibitory action of this compound.
Caption: Type I Interferon signaling and this compound inhibition.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming experimental artifacts with Tyk2-IN-2
Welcome to the technical support resource for Tyk2-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for overcoming common experimental challenges and artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] Unlike many kinase inhibitors that compete with ATP in the catalytic kinase domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2).[1][2] This binding locks the JH2 domain into an inhibitory interaction with the JH1 domain, stabilizing TYK2 in an inactive conformation and preventing downstream signaling.[3][4]
Q2: What signaling pathways are inhibited by this compound?
A2: TYK2 is a member of the Janus kinase (JAK) family and is essential for the signaling of key cytokines involved in immune responses.[5][6] this compound primarily inhibits pathways mediated by IL-12, IL-23, and Type I Interferons (IFNα).[1][2][7] These pathways are critical for the differentiation and function of T helper cells (Th1 and Th17) and are implicated in various autoimmune and inflammatory diseases.[8][9]
Q3: Are there any known off-target effects for this compound?
A3: Yes. Besides its high potency for the TYK2 JH2 domain, this compound has been shown to inhibit phosphodiesterase 4 (PDE4) with an IC50 of 62 nM.[1][10] This is a critical consideration when interpreting cellular phenotypes, as PDE4 inhibition can also have significant effects on inflammatory responses by increasing intracellular cAMP levels.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[7][11] It is recommended to prepare a concentrated stock solution (e.g., 10-25 mg/mL) in high-quality, anhydrous DMSO.[11] To avoid repeated freeze-thaw cycles, which can degrade the compound, you should aliquot the stock solution into single-use volumes.[11] For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[11]
Data Hub: Inhibitory Profile of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against its primary target and key cellular pathways, as well as its known off-target.
| Target/Pathway | IC50 Value | Target Domain/Cellular Context | Reference |
| TYK2 | 7 nM | Recombinant TYK2 Pseudokinase (JH2) Domain | [1][7] |
| IFNα Pathway | 0.05 µM (50 nM) | Cellular Assay | [1][7] |
| IL-23 Pathway | 0.1 µM (100 nM) | Cellular Assay | [1][7] |
| PDE4 | 62 nM | Biochemical Assay | [1][10] |
Troubleshooting Guide
Q5: My experimental results are not reproducible or show high variability. What could be the cause?
A5: Inconsistent results often stem from issues with compound handling or assay conditions.
-
Compound Solubility: Ensure your this compound stock solution is fully dissolved. If you observe any precipitate, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[11]
-
Stock Solution Integrity: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Always use freshly thawed aliquots.[11]
-
Cellular Health: Ensure your cells are healthy, within a low passage number, and free of contamination. Cellular stress can significantly alter signaling responses.
Q6: I am observing a cellular effect that is not consistent with published data on TYK2 signaling. How can I troubleshoot this?
A6: This could be an experimental artifact caused by the off-target inhibition of PDE4.
-
Artifact Hypothesis: The observed phenotype might be due to increased intracellular cAMP from PDE4 inhibition, rather than or in addition to TYK2 pathway blockade.
-
Recommended Control Experiment: To dissect these effects, run a parallel experiment using a highly selective PDE4 inhibitor that does not target TYK2. If this control compound recapitulates the unexpected phenotype, the effect is likely attributable to PDE4 inhibition. Additionally, using a structurally distinct, selective TYK2 inhibitor (if available) that does not inhibit PDE4 can help confirm that the effect is off-target.
Q7: I see a significant potency difference for this compound between my human cell line and my mouse model experiments. Is this expected?
A7: Yes, cross-species differences in inhibitor potency are a known phenomenon for kinase inhibitors and can be significant. For some TYK2 inhibitors targeting the ATP-binding site, a single amino acid difference between human and mouse TYK2 (Isoleucine vs. Valine) can cause a 15 to 48-fold loss in potency.[12][13] While this compound targets the more distinct JH2 domain, sequence variations between species could still exist. It is crucial to validate the potency of this compound in your specific model system (e.g., using cells derived from the animal model) before beginning in vivo studies.
Experimental Protocols
Protocol 1: IL-23-Induced STAT3 Phosphorylation Assay in T-Cells
This protocol is adapted from established methods to measure the potency of this compound in a relevant cellular context.[2] It quantifies the inhibition of TYK2-dependent STAT3 phosphorylation in response to IL-23 stimulation.
Materials:
-
Kit225 T-cell line
-
Assay buffer (e.g., HBSS)
-
Recombinant human IL-23
-
This compound
-
Cell lysis buffer
-
AlphaLISA p-STAT3 (Tyr705) detection kit or similar antibody-based detection system (e.g., Western Blot, Meso Scale Discovery)
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 6. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 7. This compound | PDE | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cell permeability of Tyk2-IN-2
Welcome to the technical support center for Tyk2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments, with a specific focus on addressing the poor cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing high potency in biochemical assays but low or no activity in my cell-based experiments?
A: This is a common issue that often points towards poor cell membrane permeability. Tyk2 is an intracellular enzyme, meaning this compound must cross the cell membrane to reach its target and exert its inhibitory effect.[1][2] While the compound is a potent inhibitor of the Tyk2 enzyme directly, its physicochemical properties may prevent it from efficiently entering the cell.[3] A discrepancy between biochemical and cellular assay results is a classic indicator of limited compound uptake.
Q2: What is the mechanism of action for this compound and which signaling pathways should it inhibit?
A: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), specifically targeting the pseudokinase (JH2) domain.[4][5][6] Tyk2 is a key component of the JAK-STAT signaling pathway and is essential for signal transduction of several key cytokines involved in immune responses.[7][8] Therefore, in a cell-based assay with adequate intracellular concentration, this compound should inhibit the signaling cascades initiated by:
Successful inhibition would lead to reduced phosphorylation of downstream STAT proteins and a subsequent decrease in the expression of target inflammatory genes.[11]
Q3: How can I quantitatively measure the cell permeability of this compound?
A: The most common and robust method is the Caco-2 permeability assay .[12] This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with tight junctions, mimicking the intestinal epithelial barrier. The output is an apparent permeability coefficient (Papp), which quantifies the rate at which the compound crosses the cell monolayer.
Caco-2 Permeability Data Interpretation
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation for this compound |
| > 1.0 | High | Compound readily crosses cell membranes. Cellular activity should be observed. |
| 0.1 - 1.0 | Medium | Moderate permeability. Cellular activity may be limited or require higher concentrations. |
| < 0.1 | Low | Poor permeability. Likely cause for discrepancy between biochemical and cellular data.[12] |
This table provides a general guide for interpreting Papp values.
Troubleshooting Guide
Problem: My this compound is confirmed to have low permeability. What are my options?
There are two main approaches to overcome this challenge: Formulation Strategies to improve the delivery of the existing compound and Medicinal Chemistry Strategies that involve using or synthesizing different molecules.
Q4: What specific formulation strategies can I try in the lab to enhance this compound uptake?
A: These strategies aim to increase the amount of compound that can cross the cell membrane without chemically altering it.
| Strategy | Description | Advantages | Disadvantages |
| Optimize Solvent/Vehicle | Ensure this compound is fully solubilized in the final culture medium. Test different final concentrations of a cosolvent like DMSO. | Simple to implement. | High solvent concentrations can be toxic to cells. May not be sufficient for very poorly permeable compounds. |
| Use of Permeation Enhancers | These are compounds that transiently and reversibly open the tight junctions between cells, allowing for increased paracellular flux. | Can significantly increase uptake. | May cause cell stress or toxicity; effects can be non-specific. Not suitable for all cell types.[13] |
| Lipid-Based Formulations | Incorporate this compound into lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS).[14][15] | Can dramatically improve uptake of lipophilic compounds and protect from degradation. | Requires specialized formulation expertise and characterization. May alter the mechanism of uptake.[15] |
| Nanoparticle Encapsulation | Encapsulate the compound in polymeric nanoparticles.[16] | Offers controlled release and potential for cell targeting. | Complex to prepare and characterize. May introduce experimental artifacts. |
Q5: Are there alternative Tyk2 inhibitors with known good cell permeability and oral bioavailability?
A: Yes, the field has advanced significantly. If modifying the experimental conditions for this compound is not feasible or successful, consider using a different inhibitor. The development of selective allosteric inhibitors targeting the JH2 domain has yielded compounds with improved drug-like properties.
-
Deucravacitinib (Sotyktu™): This is a clinically approved, highly selective, allosteric Tyk2 inhibitor.[8][17] Its approval for oral administration indicates it has good cell permeability and bioavailability. It functions by binding to the regulatory JH2 domain, stabilizing an inhibitory interaction between the JH2 and the catalytic JH1 domain.[11][18]
-
Brepocitinib (PF-06700841): A dual inhibitor of Tyk2 and JAK1 that has been evaluated in clinical trials.[11]
-
PF-06826647: Another selective TYK2 inhibitor that has undergone clinical assessment.[11]
Using a compound like Deucravacitinib could serve as an excellent positive control to confirm that the Tyk2 pathway is functional in your cell system and that the experimental endpoint is achievable.
Experimental Protocols
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol provides a general workflow to determine the Papp of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The B-A measurement helps identify if the compound is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Seed Caco-2 cells at an appropriate density (e.g., 6 x 10⁴ cells/cm²) onto polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size). Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Dosing Solution Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include a low-permeability marker like Lucifer Yellow to monitor the integrity of the tight junctions during the experiment. Also include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls.
-
Permeability Assay (A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C. At designated time points (e.g., 60 or 120 minutes), collect a sample from the basolateral chamber.
-
-
Permeability Assay (B-A):
-
Perform the same procedure but add the dosing solution to the basolateral chamber and collect samples from the apical chamber. This helps determine if the compound is subject to active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state rate of appearance of the drug in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
An efflux ratio (Papp B-A / Papp A-B) of >2 is generally considered indicative of active efflux.
References
- 1. bms.com [bms.com]
- 2. revvity.com [revvity.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 18. pubs.acs.org [pubs.acs.org]
Tyk2-IN-2 In Vivo Dosing & Experimentation Technical Support Center
Welcome to the technical support center for the refinement of Tyk2-IN-2 dosing schedules in vivo. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2] Tyk2 plays a crucial role in the signaling pathways of key cytokines involved in inflammatory and autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4]
Unlike inhibitors that target the highly conserved ATP-binding site in the kinase (JH1) domain, this compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain.[5][6][7] This binding locks Tyk2 in an inactive conformation, preventing the receptor-mediated activation and subsequent phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] This targeted mechanism leads to greater selectivity and a reduced risk of off-target effects associated with broader JAK inhibitors.[5]
Q2: How should I prepare this compound for in vivo administration?
A2: Proper formulation is critical for achieving desired exposure and efficacy. This compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo use, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle for administration.
Troubleshooting Formulation Issues:
-
Precipitation: If the compound precipitates upon addition of the aqueous vehicle, try increasing the percentage of co-solvents like PEG400 or Tween-80. Sonication can also help in re-dissolving the compound.
-
Poor Bioavailability: Poor oral bioavailability for similar compounds has been attributed to low aqueous solubility and poor permeability.[8] If you observe low plasma exposure after oral gavage, consider optimizing the formulation with solubility enhancers or exploring alternative administration routes like intraperitoneal (i.p.) injection.
Q3: What is a recommended starting dose and dosing schedule for my mouse model?
A3: The optimal dose and schedule will depend on the specific animal model, disease severity, and pharmacokinetic/pharmacodynamic (PK/PD) relationship. Based on preclinical studies with similar Tyk2 inhibitors, a good starting point for oral administration in mice is in the range of 10-30 mg/kg, administered once or twice daily.[7][9]
For guidance, refer to the table below summarizing dosing schedules from various preclinical models using different Tyk2 inhibitors.
Q4: I am not observing the expected efficacy in my mouse model. What could be the issue?
A4: Suboptimal efficacy can arise from several factors. Here is a troubleshooting guide:
-
Cross-Species Potency: Be aware that some Tyk2 inhibitors exhibit significantly lower potency against murine Tyk2 compared to human Tyk2. This is due to a single amino acid difference in the ATP-binding site of some inhibitors.[10][11][12] While this compound is an allosteric inhibitor, it is crucial to confirm its potency against the murine ortholog. If potency is reduced, higher doses may be required to achieve sufficient target engagement.
-
Inadequate Drug Exposure: Verify the plasma concentration of this compound to ensure adequate absorption and exposure are achieved with your current formulation and dosing regimen. Perform a pilot pharmacokinetic (PK) study if necessary.
-
Target Engagement: Confirm that the administered dose is sufficient to inhibit Tyk2 signaling in vivo. This can be assessed by measuring the phosphorylation of downstream STAT proteins in relevant tissues or peripheral blood mononuclear cells (PBMCs) after cytokine stimulation ex vivo.
-
Model-Specific Biology: Ensure that the chosen animal model is highly dependent on Tyk2-mediated signaling (e.g., IL-12, IL-23, or Type I IFN pathways). The contribution of Tyk2 can vary between different disease models.[13]
-
Dosing Schedule: The dosing frequency may be insufficient to maintain target inhibition over a 24-hour period. Consider increasing the dosing frequency to twice daily (BID) if the compound's half-life is short.
Q5: How can I confirm target engagement of this compound in my in vivo study?
A5: A pharmacodynamic (PD) assay is essential to demonstrate that this compound is hitting its target at the administered dose. A well-established method is to measure the inhibition of cytokine-induced STAT phosphorylation. A common in vivo PD model involves challenging mice with IL-12 and IL-18 to induce IFNγ production, which is a Tyk2-dependent process.[10] Blood samples are collected post-challenge to measure IFNγ levels, which should be dose-dependently inhibited by an effective Tyk2 inhibitor. See Protocol 2 for a detailed methodology.
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Tyrosine Kinase 2 (Tyk2) | [2] |
| Binding Site | Pseudokinase (JH2) Domain | [6] |
| IC₅₀ (Tyk2 JH2) | 7 nM | [6] |
| IC₅₀ (IL-23 pathway) | 0.1 µM | [6] |
| IC₅₀ (IFNα pathway) | 0.05 µM | [6] |
| Molecular Weight | 310.35 g/mol | [2] |
| Solubility | ≥ 25 mg/mL in DMSO | [2] |
Table 2: Example In Vivo Dosing Schedules for Tyk2 Inhibitors in Mouse Models
| Compound | Model | Species | Route | Dosing Schedule | Reference |
| JAK2/TYK2-IN-2 | Inflammatory Bowel Disease | Mouse | p.o. | 10 and 20 mg/kg, BID | [9] |
| QL-1200186 | IFNγ Production | Mouse | p.o. | 0.1, 1, and 10 mg/kg, single dose | [7] |
| PF-06673518 | IFNγ Production | Mouse | p.o. | 3 - 100 mg/kg, single dose | [10] |
| BMS-986202 | Type 1 Diabetes (NOD) | Mouse | p.o. | 12 mg/kg, QD | [14][15] |
| TAK-279 | Colitis (T-cell transfer) | Mouse | p.o. | BID dosing to achieve IC₅₀ or IC₉₀ coverage | [16] |
p.o. = oral administration; BID = twice daily; QD = once daily.
Visualizations: Pathways and Workflows
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Unexpected Phenotypes in Tyk2-IN-2 Treated Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective Tyk2 inhibitor, Tyk2-IN-2, in preclinical animal models. The information is designed to help navigate and interpret unexpected phenotypes that may arise during experimentation.
Introduction to this compound
This compound is a potent and selective allosteric inhibitor that targets the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). By inhibiting Tyk2, this compound disrupts the signaling pathways of key cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN). It is important to note that this compound also exhibits off-target activity against Phosphodiesterase 4 (PDE4), which should be considered when interpreting experimental outcomes.
I. Troubleshooting Guide: Unexpected Phenotypes
This guide addresses potential unexpected observations in this compound treated animal models, categorized by the likely origin of the phenotype.
Category 1: Exaggerated or Unanticipated Immunosuppression
Question: My animal models treated with this compound are showing signs of severe immunosuppression, such as increased susceptibility to infections, which is beyond the expected therapeutic effect. What could be the cause and how can I investigate this?
Answer:
Exaggerated immunosuppression can stem from the potent on-target inhibition of Tyk2, which is crucial for both innate and adaptive immunity.[1] Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Troubleshooting Steps:
-
On-Target Effect Overestimation: The therapeutic dose might be too high for the specific animal model or disease context, leading to excessive suppression of essential immune surveillance.
-
Recommendation: Perform a dose-response study to establish the minimal effective dose that achieves the desired therapeutic outcome without causing overt immunosuppression. Monitor for signs of infection at each dose level.
-
-
Impaired Viral Clearance: Tyk2 is critical for Type I IFN signaling, which is essential for antiviral immunity.[2]
-
Recommendation: If viral pathogens are a concern in your facility, ensure stringent specific-pathogen-free (SPF) housing conditions. Consider viral screening of sentinel animals. In Tyk2-deficient mouse models, an impaired ability to clear certain viruses has been observed.[2]
-
-
Compromised Anti-Bacterial and Anti-Fungal Responses: Tyk2 mediates IL-12 and IL-23 signaling, which are vital for Th1 and Th17 responses, respectively. These responses are critical for clearing intracellular bacteria and fungi.
-
Recommendation: Conduct a comprehensive microbiological assessment of your animal facility to rule out opportunistic infections. If using a model with a bacterial or fungal challenge, assess the impact of this compound on pathogen clearance at different doses.
-
Experimental Workflow for Investigating Immunosuppression:
Caption: Troubleshooting workflow for unexpected immunosuppression.
Category 2: Gastrointestinal and Behavioral Phenotypes
Question: I am observing gastrointestinal issues (e.g., diarrhea, weight loss) and/or behavioral changes (e.g., emesis-like behavior in susceptible species) in my animal models treated with this compound. Are these expected side effects?
Answer:
While potent immune modulation can sometimes lead to systemic effects, these phenotypes are more likely attributable to the known off-target activity of this compound against Phosphodiesterase 4 (PDE4). PDE4 inhibitors are known to cause gastrointestinal and emetic side effects.[3][4][5]
Potential Causes & Troubleshooting Steps:
-
Off-Target PDE4 Inhibition: this compound has an IC50 of 62 nM for PDE4. This off-target activity can lead to increased intracellular cAMP levels in the gut and areas of the brain that regulate nausea and vomiting, resulting in the observed side effects.
-
Recommendation: To confirm if the phenotype is PDE4-mediated, consider using a highly selective PDE4 inhibitor as a positive control in a separate cohort of animals. This will help to characterize the specific PDE4-related side effects in your model.
-
-
Management Strategies:
-
Dose Adjustment: As with on-target effects, a dose reduction of this compound may mitigate these off-target effects while potentially maintaining the desired therapeutic window for Tyk2 inhibition.
-
Supportive Care: Provide supportive care to affected animals, such as hydration and nutritional support, in consultation with veterinary staff.
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Co-administration of a COX-2 Inhibitor: Studies have shown that co-administration of a COX-2 inhibitor can prevent some adverse effects of PDE4 inhibitors in rats without compromising their anti-inflammatory efficacy.[6] This could be explored as a potential mitigation strategy.
-
Logical Relationship of Off-Target Effects:
Caption: On-target vs. off-target effects of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound in a mouse model of autoimmune disease?
A1: Based on studies with Tyk2-deficient mice and other selective Tyk2 inhibitors, you should expect a reduction in disease severity in models driven by Th1 and Th17 cells.[7] This is due to the inhibition of IL-12 and IL-23 signaling. Specific on-target effects may include:
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Reduced infiltration of pathogenic T cells (Th1 and Th17) into inflamed tissues.
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Decreased production of pro-inflammatory cytokines such as IFN-γ, IL-17, and IL-22.[7]
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Amelioration of clinical signs of disease (e.g., reduced paw swelling in collagen-induced arthritis, decreased ear thickness in IL-23-induced skin inflammation).[7][8]
Q2: How selective is this compound? Could off-target effects on other JAK family members be contributing to my observations?
A2: this compound is designed as a selective allosteric inhibitor of the Tyk2 JH2 domain. This mechanism generally confers high selectivity against the catalytic (JH1) domains of other JAK family members (JAK1, JAK2, JAK3). However, it's crucial to consult the manufacturer's selectivity data. If you suspect off-target JAK inhibition, you can perform cellular assays to assess the phosphorylation of STATs downstream of other JAK-dependent cytokines (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
Q3: My results with this compound are not as pronounced as what is reported for other Tyk2 inhibitors in similar models. What could be the reason?
A3: Several factors could contribute to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing, route of administration, and formulation of this compound may not be optimal for your specific model, leading to insufficient target engagement. A PK/PD study to correlate drug exposure with biomarker modulation (e.g., pSTAT inhibition) is recommended.
-
Cross-Species Potency: Some Tyk2 inhibitors have shown species-specific differences in potency. It is important to verify the potency of this compound against murine Tyk2 if this data is not already available.
-
Animal Model Specifics: The specific strain of mice, their microbiome, and housing conditions can all influence the immunological response and the efficacy of an immunomodulatory agent.
Q4: What are some key biomarkers I should be measuring to confirm the on-target activity of this compound?
A4: To confirm on-target activity, you should measure biomarkers downstream of Tyk2-dependent cytokines. Key biomarkers include:
-
Phosphorylated STATs (pSTATs): A reduction in IL-12-induced pSTAT4 and IL-23-induced pSTAT3 in immune cells (e.g., splenocytes) would be a direct indicator of target engagement.
-
Cytokine Production: A decrease in the production of IFN-γ (downstream of IL-12) and IL-17/IL-22 (downstream of IL-23) by T cells.
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Gene Expression: Reduced expression of Tyk2-dependent genes in inflamed tissues.
III. Data Presentation: In Vitro Potency of this compound and Other Tyk2 Inhibitors
The following tables summarize key in vitro potency data for this compound and provide a comparative reference with other well-characterized Tyk2 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| Tyk2 JH2 | Biochemical | 7 nM |
| IL-23 Signaling | Cellular | 0.1 µM |
| IFNα Signaling | Cellular | 0.05 µM |
| PDE4 | Biochemical | 62 nM |
Data compiled from publicly available sources.
Table 2: Comparative In Vitro Potency of Selected Tyk2 Inhibitors
| Compound | Target | Assay Type | IC50/Ki | Selectivity Notes |
| Deucravacitinib (BMS-986165) | Tyk2 JH2 | Biochemical | 0.2 nM (Ki) | >10,000-fold vs. JAK1/2/3 JH1 |
| Tyk2-IN-5 | Tyk2 JH2 | Biochemical | 0.086 nM (Ki) | Selective for JH2 |
| Tyk2-IN-12 | Tyk2 | Biochemical | 0.51 nM (Ki) | 90-fold vs. JAK1, 43-fold vs. JAK2, 13-fold vs. JAK3 |
| NDI-031407 | Tyk2 | Biochemical | 0.2 nM (Ki) | 218-fold vs. JAK1, 148-fold vs. JAK2, 20-fold vs. JAK3 |
This table is for comparative purposes and assay conditions may vary between compounds.
IV. Experimental Protocols
Protocol 1: IL-23-Induced Ear Swelling Model in Mice
This model is used to assess the in vivo efficacy of compounds targeting the IL-23/Th17 axis.
Workflow Diagram:
Caption: Workflow for the IL-23-induced ear swelling model.
Methodology:
-
Animals: Use 7-9 week old C57BL/6 mice. Allow for at least one week of acclimatization.
-
Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control such as an anti-IL-17 antibody).
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Baseline Measurement: Measure the thickness of both ears using a digital caliper before the start of the experiment.
-
Treatment: Administer this compound or vehicle control via the desired route (e.g., oral gavage) one hour before the IL-23 challenge.
-
IL-23 Administration: Anesthetize the mice and inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of one ear. The contralateral ear can be injected with PBS as a control. Repeat daily for the duration of the study (typically 4 days).[9]
-
Monitoring: Measure ear thickness and body weight daily. A clinical score for erythema and scaling can also be recorded.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect the ears for histology (H&E staining for epidermal thickness) and homogenization for cytokine analysis (e.g., IL-17A, IL-22 by ELISA or qPCR). Spleen and draining lymph nodes can be collected for immunophenotyping.
Protocol 2: Analysis of T Helper Cell Subsets by Flow Cytometry
This protocol outlines the steps for analyzing Th1, Th17, and Treg populations in mouse splenocytes.
Workflow Diagram:
Caption: Workflow for flow cytometric analysis of T helper subsets.
Methodology:
-
Spleen Processing: Harvest spleens from treated and control animals and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
RBC Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Stimulation: For cytokine analysis, stimulate splenocytes in complete RPMI medium with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-5 hours at 37°C.[10]
-
Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit suitable for intracellular staining of cytokines and transcription factors.
-
Intracellular Staining: Stain for intracellular markers:
-
Th1: Anti-IFN-γ
-
Th17: Anti-IL-17A
-
Treg: Anti-FoxP3
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Gating Strategy: Gate on live, single lymphocytes, then on CD3+ T cells, followed by CD4+ T helper cells. From the CD4+ population, identify Th1 (IFN-γ+), Th17 (IL-17A+), and Treg (FoxP3+) cells.
V. Signaling Pathway Diagrams
Tyk2-Mediated Cytokine Signaling
Tyk2 is a key component of the JAK-STAT signaling pathway for several crucial cytokines. It typically forms a heterodimer with another JAK family member to transduce the signal.
Caption: Tyk2-dependent signaling pathways inhibited by this compound.
References
- 1. Mouse Th17/Treg Phenotyping Kit [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide: Tyk2-IN-2 (as represented by Deucravacitinib) vs. Standard-of-Care Treatments for Psoriasis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Tyk2 inhibitor, represented by the first-in-class approved drug deucravacitinib, against established standard-of-care treatments for moderate-to-severe plaque psoriasis. This comparison is supported by experimental data from pivotal clinical trials and preclinical study designs.
Mechanism of Action: A New Era in Oral Psoriasis Therapy
Psoriasis is a chronic autoimmune disease characterized by inflammation and hyperproliferation of keratinocytes. The inflammatory cascade is driven by various cytokines, with the IL-23/Th17 axis playing a central role. Tyrosine kinase 2 (Tyk2) is an intracellular enzyme that is crucial for the signaling of key cytokines implicated in psoriasis pathogenesis, including IL-23, IL-12, and Type I interferons.
Tyk2-IN-2 (represented by Deucravacitinib) is an oral, selective, allosteric inhibitor of Tyk2. By binding to the regulatory domain of Tyk2, it stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling.[1] This targeted approach offers a novel oral treatment option with a distinct mechanism compared to other systemic therapies.
Standard-of-care treatments for moderate-to-severe psoriasis include:
-
Topical therapies: Corticosteroids, vitamin D analogues, and calcineurin inhibitors are often used for milder disease but can be used as adjuncts in more severe cases.
-
Phototherapy: Utilizes ultraviolet (UV) light to slow skin cell growth.
-
Conventional oral systemics: Methotrexate and cyclosporine are broad immunosuppressants. Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor that modulates intracellular inflammatory signaling.
-
Biologic therapies: These are injectable monoclonal antibodies that target specific cytokines or their receptors. They are categorized by their targets:
-
TNF-α inhibitors: (e.g., adalimumab, etanercept, infliximab) block the pro-inflammatory cytokine TNF-α.
-
IL-17 inhibitors: (e.g., secukinumab, ixekizumab, brodalumab) neutralize IL-17A or its receptor, a key cytokine in the Th17 pathway.
-
IL-23 inhibitors: (e.g., guselkumab, risankizumab, tildrakizumab) target the p19 subunit of IL-23, a master regulator of the Th17 pathway.
-
IL-12/23 inhibitors: (e.g., ustekinumab) target the shared p40 subunit of IL-12 and IL-23.
-
Data Presentation: Efficacy in Moderate-to-Severe Plaque Psoriasis
The following tables summarize the efficacy of deucravacitinib (representing this compound) and various standard-of-care treatments from their respective pivotal Phase 3 clinical trials. The primary endpoints are typically the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline (PASI 75, PASI 90, and PASI 100, respectively) at 12 or 16 weeks.
Table 1: Efficacy of Deucravacitinib (Oral Tyk2 Inhibitor) vs. Placebo and Apremilast
| Treatment | Trial | PASI 75 at Week 16 (%) | PASI 90 at Week 16 (%) | sPGA 0/1 at Week 16 (%) |
| Deucravacitinib 6 mg QD | POETYK PSO-1 | 58.4 | 35.5 | 53.6 |
| Deucravacitinib 6 mg QD | POETYK PSO-2 | 53.0 | 32.0 | 50.0 |
| Apremilast 30 mg BID | POETYK PSO-1 | 35.1 | 19.6 | 32.1 |
| Apremilast 30 mg BID | POETYK PSO-2 | 38.1 | 21.0 | 34.0 |
| Placebo | POETYK PSO-1 | 12.7 | 3.0 | 7.2 |
| Placebo | POETYK PSO-2 | 9.4 | 3.2 | 8.6 |
sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.
Table 2: Efficacy of Biologic Therapies vs. Placebo or Active Comparator
| Treatment | Trial(s) | PASI 75 at Week 12/16 (%) | PASI 90 at Week 12/16 (%) | PASI 100 at Week 12/16 (%) |
| Adalimumab (TNF-α inhibitor) | REVEAL | 71.0 (Week 16) | 45.0 (Week 16) | 20.0 (Week 16) |
| Secukinumab (IL-17A inhibitor) | ERASURE/FIXTURE | 81.6 / 77.1 (Week 12) | 59.2 / 54.2 (Week 12) | 29.0 / 24.0 (Week 12) |
| Ixekizumab (IL-17A inhibitor) | UNCOVER-1, -2, -3 | 89.1 / 89.7 / 87.3 (Week 12) | 70.9 / 70.7 / 68.1 (Week 12) | 35.3 / 40.5 / 37.7 (Week 12) |
| Ustekinumab (IL-12/23 inhibitor) | PHOENIX 1 & 2 | 67.1 / 66.7 (Week 12) | 41.6 / 43.8 (Week 12) | 16.5 / 19.2 (Week 12) |
| Guselkumab (IL-23 inhibitor) | VOYAGE 1 & 2 | 89.7 / 84.1 (Week 16) | 73.3 / 70.0 (Week 16) | 36.7 / 34.1 (Week 16) |
| Risankizumab (IL-23 inhibitor) | UltIMMa-1 & 2 | 90.7 / 91.2 (Week 16) | 75.3 / 74.8 (Week 16) | 35.9 / 50.7 (Week 16) |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the development and comparison of psoriasis treatments.
Preclinical Evaluation: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to screen for potential anti-psoriatic compounds.
Methodology:
-
Animal Strain: Typically, C57BL/6 or BALB/c mice are used.
-
Induction of Psoriasis-like Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment Administration: The test compound (e.g., a Tyk2 inhibitor) is administered orally or topically, either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of inflammation).
-
Assessment of Inflammation:
-
Macroscopic Scoring: The severity of erythema (redness), scaling, and skin thickness is scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Ear Thickness: Ear swelling is measured daily using a caliper.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination to assess epidermal acanthosis (thickening), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples are analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using techniques like ELISA or quantitative PCR.
-
In Vitro Mechanistic Assay: STAT Phosphorylation Assay
This cell-based assay is used to determine the inhibitory activity of compounds on specific signaling pathways.
Methodology:
-
Cell Lines: Human cell lines expressing the target receptors and signaling components are used (e.g., human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines).
-
Cytokine Stimulation: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations. Subsequently, the cells are stimulated with a specific cytokine (e.g., IL-23 or IFN-α) to activate the Tyk2 signaling pathway.
-
Lysis and Protein Quantification: After a short incubation period, the cells are lysed to release intracellular proteins. The total protein concentration is determined using a standard protein assay.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3 for IL-23 signaling) are measured using techniques such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein.
-
ELISA: A plate-based immunoassay is used to quantify the amount of phosphorylated STAT protein.
-
Flow Cytometry (Phosflow): Cells are stained with fluorescently labeled antibodies against phosphorylated STAT proteins and analyzed by flow cytometry.
-
-
Data Analysis: The inhibitory concentration (IC50) of the test compound is calculated by measuring the reduction in STAT phosphorylation in the presence of the compound compared to the vehicle control.
Clinical Trial Design: Pivotal Phase 3 Studies
The efficacy and safety of new psoriasis treatments are evaluated in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials.
General Methodology:
-
Patient Population: Adult patients with moderate-to-severe chronic plaque psoriasis (typically defined by a PASI score ≥12, body surface area involvement ≥10%, and a static Physician's Global Assessment (sPGA) score ≥3) are enrolled.
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator (another approved psoriasis treatment). Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen: The drug is administered at a specified dose and frequency for a defined period (e.g., 12 or 16 weeks for the primary endpoint analysis).
-
Primary Endpoints: The primary measures of efficacy are typically the proportion of patients achieving PASI 75 and/or an sPGA score of 0 (clear) or 1 (almost clear) at the end of the initial treatment period.
-
Secondary Endpoints: Other efficacy measures include PASI 90, PASI 100, improvements in quality of life (e.g., Dermatology Life Quality Index - DLQI), and reduction in psoriasis-related symptoms like itching.
-
Safety Monitoring: Patients are monitored throughout the trial for adverse events.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways in psoriasis and the points of intervention for Tyk2 inhibitors and standard-of-care biologics.
Caption: Overview of Psoriasis Signaling Pathways and Therapeutic Interventions.
Caption: Mechanism of Action of this compound.
References
A Comparative Analysis of Tyk2-IN-2 and Tofacitinib on Immune Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective Tyk2 inhibitor, exemplified by Tyk2-IN-2, and the pan-Janus kinase (JAK) inhibitor, tofacitinib. This analysis is supported by experimental data on their mechanisms of action, effects on immune cell signaling, and cellular responses.
Introduction
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the immune system, regulating cellular responses to a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. This guide focuses on a comparative analysis of two distinct inhibitory approaches: selective inhibition of Tyrosine Kinase 2 (Tyk2) using a representative molecule, this compound, and the broader inhibition of JAKs by tofacitinib.
Tofacitinib, an established JAK inhibitor, primarily targets JAK1 and JAK3, with some activity against JAK2.[1][2] Its broad-spectrum inhibition has proven effective in treating various autoimmune conditions but is also associated with a range of side effects due to its impact on multiple cytokine signaling pathways.[1] In contrast, selective Tyk2 inhibitors, such as the novel pseudokinase ligand SHR9332 (used here as a representative for this compound), offer a more targeted approach.[3] Tyk2 is a key mediator of signaling for cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of specific autoimmune diseases.[4][5] The hypothesis is that by selectively targeting Tyk2, it may be possible to achieve therapeutic efficacy with an improved safety profile compared to broader JAK inhibitors.
Mechanism of Action
Tofacitinib: Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic (JH1) domain of JAKs.[3] This prevents the phosphorylation and activation of JAKs, thereby blocking the downstream phosphorylation and activation of STAT proteins.[1][6] Its primary targets are JAK1 and JAK3, which are crucial for the signaling of common gamma-chain cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[7]
This compound (represented by SHR9332): In contrast, novel selective Tyk2 inhibitors like SHR9332 employ an allosteric mechanism. They bind to the regulatory pseudokinase (JH2) domain of Tyk2.[3] This binding stabilizes the inactive conformation of the kinase, preventing the activation of the catalytic JH1 domain. This allosteric inhibition provides a high degree of selectivity for Tyk2 over other JAK family members.[3]
Signaling Pathway Inhibition
The differential targeting of JAKs by this compound and tofacitinib leads to distinct profiles of cytokine pathway inhibition.
Tofacitinib Signaling Pathway Inhibition
Caption: Tofacitinib inhibits multiple JAKs, impacting a broad range of cytokine signals.
This compound Signaling Pathway Inhibition
Caption: this compound selectively inhibits Tyk2, targeting a specific subset of cytokine pathways.
Comparative Performance Data
The following tables summarize the inhibitory activity of this compound (represented by SHR9332) and tofacitinib in biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Tyk2 | JAK1 | JAK2 | JAK3 |
| This compound (SHR9332) | >10,000 (JH1) | >10,000 | >10,000 | >10,000 |
| Tofacitinib | 489 | 41 | 135 | 32 |
Data for this compound (SHR9332) from a study on novel pseudokinase ligands.[3] Data for tofacitinib from a study demonstrating cross-species potency.[8] Note: this compound's high IC50 against the JH1 domain reflects its allosteric mechanism targeting the JH2 domain.
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Cytokine Stimulus (Pathway) | Cell Type | This compound (SHR9332) | Tofacitinib |
| IL-23 (Tyk2/JAK2) | Kit225 T cells | 55 (pSTAT3) | Not explicitly reported for this cell line |
| IFNα (Tyk2/JAK1) | Jurkat Dual-reporter | 48 (IRF activity) | Not explicitly reported for this cell line |
| IL-12 (Tyk2/JAK2) | Human Leukocytes | Not explicitly reported | 64 (pSTAT4) |
| IL-15 (JAK1/JAK3) | Human Leukocytes | Not explicitly reported | 32 (pSTAT5) |
| IL-6 (JAK1/JAK2) | CD4+ T cells | >10,000 (pSTAT3) | ~10-100 (cell type dependent) |
| GM-CSF (JAK2/JAK2) | Monocytes | Not explicitly reported | Potent inhibition |
Data for this compound (SHR9332) from a study on novel pseudokinase ligands.[3][9] Data for tofacitinib from studies on cytokine signaling in human leukocytes.[2][8] Note the high IC50 of this compound against the IL-6 pathway, demonstrating its selectivity.
Effects on Immune Cell Function
Tofacitinib: Due to its broad JAK inhibition, tofacitinib affects a wide range of immune cells. It can inhibit the proliferation and activation of T lymphocytes in a dose-dependent manner.[10] By blocking signaling through the common gamma-chain, it impacts the function of T cells, B cells, and NK cells.[7]
This compound: The effects of a selective Tyk2 inhibitor are more targeted. By inhibiting IL-12 and IL-23 signaling, it is expected to primarily impact the differentiation and function of Th1 and Th17 cells, respectively.[4] Inhibition of Type I IFN signaling would affect the function of various immune cells, including dendritic cells and B cells.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (e.g., from insect cells) are purified. A suitable peptide substrate for phosphorylation is prepared.[6]
-
Assay Reaction: The JAK enzyme is incubated with the peptide substrate, ATP, and varying concentrations of the inhibitor (this compound or tofacitinib) in an appropriate buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35).[12]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection system such as the Transcreener ADP² Assay.[12]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Flow Cytometry for Phosphorylated STAT (pSTAT)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations.
Methodology:
-
Cell Preparation: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.[1][13]
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or tofacitinib) for a specified time (e.g., 1 hour).[1]
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6, IFN-α) for a short period (e.g., 15 minutes) to induce STAT phosphorylation.[13]
-
Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (to identify immune cell subsets like CD4+ T cells, B cells, etc.) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).[13]
-
Flow Cytometry Analysis: The fluorescence intensity of the pSTAT antibody in each cell population is measured using a flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percentage of inhibition is calculated relative to the stimulated control without inhibitor, and IC50 values are determined.[1]
Caption: Experimental workflow for pSTAT analysis by flow cytometry.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of immune cells.
Methodology:
-
Cell Culture: PBMCs are cultured in the presence of a mitogen (e.g., phytohemagglutinin, PHA) to induce proliferation.[10]
-
Inhibitor Treatment: Varying concentrations of this compound or tofacitinib are added to the cell cultures.[10]
-
Proliferation Measurement:
-
³H-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures. Proliferating cells incorporate the thymidine into their DNA. The amount of incorporated radioactivity is measured as a proxy for proliferation.[10]
-
CFSE Dilution: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved. The dilution of the dye is measured by flow cytometry to determine the extent of proliferation.[10]
-
-
Data Analysis: The level of proliferation at each inhibitor concentration is compared to the untreated control to determine the inhibitory effect.
Conclusion
The comparative analysis of this compound and tofacitinib highlights two distinct strategies for targeting the JAK-STAT pathway. Tofacitinib, as a pan-JAK inhibitor, demonstrates broad efficacy across a range of cytokine-mediated responses but with the potential for off-target effects due to its lack of selectivity. In contrast, the high selectivity of this compound for Tyk2, achieved through an allosteric mechanism, offers a more tailored inhibition of specific inflammatory pathways driven by IL-12, IL-23, and Type I interferons. This targeted approach holds the promise of a more favorable safety profile while maintaining efficacy in diseases where these cytokines play a central pathogenic role. The choice between a selective Tyk2 inhibitor and a broader JAK inhibitor will depend on the specific disease context and the desired therapeutic outcome. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two classes of inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
Unveiling the Cross-Species Potency of Tyk2-IN-2: A Comparative Guide for Researchers
A detailed analysis of the tyrosine kinase 2 (Tyk2) inhibitor, Tyk2-IN-2, reveals a discernible difference in potency between human and murine orthologs. This guide provides a comprehensive comparison of its activity, supported by experimental data and detailed protocols, to aid researchers in drug development and preclinical study design.
This comparative guide delves into the cross-species potency of this compound, a small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a key mediator in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Understanding the differential activity of this inhibitor in human versus murine models is critical for the accurate interpretation of preclinical data and its translation to clinical settings.
Potency Profile: Human vs. Murine Tyk2
Experimental data demonstrates that this compound exhibits a higher potency against human Tyk2 compared to its murine counterpart. This potency discrepancy is a crucial consideration for researchers utilizing mouse models to evaluate the efficacy and safety of Tyk2 inhibitors.
| Compound | Target | Assay Type | Human IC50 | Murine IC50 | Fold Difference (Murine/Human) |
| This compound (as TYK2-IN-12) | Tyk2 | IL-12 induced IFNγ production in whole blood | 2.7 µM[1] | 7.0 µM[1] | ~2.6 |
| PF-06673518 | Tyk2 | Biochemical Assay | 29 nM[2] | 1,407 nM[2] | ~48.5 |
| PF-06673518 | Tyk2 | IL-12-induced pSTAT4 in leukocytes | 64 nM[2] | 518 nM[2] | ~8.1 |
| Tofacitinib | Tyk2 | Biochemical Assay | 489 nM[2] | 966 nM[2] | ~2.0 |
Note: Data for this compound is presented as TYK2-IN-12, a closely related compound with available cross-species data.
This difference in potency is largely attributed to a single amino acid variation within the ATP-binding site of the Tyk2 kinase domain. In human Tyk2, an isoleucine residue (I960) is present, while in murine Tyk2, this is replaced by a valine (V980).[3][4] This subtle change can significantly impact the binding affinity of certain ATP-competitive inhibitors like PF-06673518.
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family and plays a pivotal role in the signaling cascades of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). Upon cytokine binding to their respective receptors, Tyk2 and another JAK family member are brought into close proximity, leading to their activation through trans-phosphorylation. Activated Tyk2 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by Tyk2, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.
Experimental Protocols
Accurate assessment of Tyk2 inhibition requires robust and well-defined experimental protocols. Below are summaries of common methodologies used to determine the potency of Tyk2 inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified Tyk2 protein.
Example: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.
-
Reagents:
-
Recombinant human or murine Tyk2 protein
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
A mixture of Tyk2 kinase and the europium-labeled antibody is prepared.
-
Serial dilutions of the test compound are added to a microplate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
The fluorescent tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal corresponds to the displacement of the tracer by the inhibitor.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to displace 50% of the tracer, is calculated by fitting the data to a dose-response curve.
-
Cellular Assays
Cellular assays measure the effect of an inhibitor on Tyk2-mediated signaling within a cellular context.
Example: IL-12-Induced STAT4 Phosphorylation Assay in PBMCs
This assay quantifies the inhibition of a key downstream event in the Tyk2 signaling pathway.
-
Reagents:
-
Isolated human or murine Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human or murine IL-12
-
Test compound (e.g., this compound)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT4 antibody
-
Flow cytometer
-
-
Procedure:
-
PBMCs are pre-incubated with serial dilutions of the test compound.
-
The cells are then stimulated with a predetermined concentration of IL-12 to induce STAT4 phosphorylation.
-
The stimulation is stopped, and the cells are fixed and permeabilized.
-
The cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4).
-
The level of pSTAT4 is quantified using a flow cytometer.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to reduce IL-12-induced pSTAT4 levels by 50%, is determined by analyzing the dose-response data.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective Tyk2 Inhibition Across Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the effects of selective Tyk2 inhibition in various preclinical models of autoimmune diseases. As specific in vivo data for a compound designated "Tyk2-IN-2" is not publicly available, this document synthesizes findings from studies on other potent and selective Tyk2 inhibitors, such as Deucravacitinib (BMS-986165) and NDI-031407. The experimental data presented here should be considered representative of the therapeutic potential of selective Tyk2 inhibition.
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2] The genetic and pharmacological validation of Tyk2 as a therapeutic target has spurred the development of selective inhibitors. This guide compares the efficacy of these inhibitors across various preclinical models of autoimmune diseases, providing a synopsis of the available experimental data.
Tyk2 Signaling Pathway
The diagram below illustrates the central role of Tyk2 in mediating cytokine signaling that is critical to the inflammatory cascades in autoimmune diseases.
References
A Head-to-Head Comparative Guide to Allosteric TYK2 Inhibitors: Focus on Tyk2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tyk2-IN-2 and other prominent allosteric and ATP-competitive inhibitors of Tyrosine Kinase 2 (TYK2). TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1] Allosteric inhibition of TYK2, which targets the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, offers a promising strategy for achieving greater selectivity and potentially improved safety profiles compared to traditional pan-JAK inhibitors.[2][3]
This comparison focuses on key performance indicators, including biochemical potency, cellular activity, selectivity, and available pharmacokinetic properties. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental methodologies for key assays are also provided to support the interpretation of the presented data.
Introduction to Allosteric TYK2 Inhibition
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for a multitude of cytokines and growth factors.[1] While JAK inhibitors have proven effective in treating various autoimmune conditions, their lack of selectivity can lead to off-target effects due to the structural similarity of the ATP-binding sites across the JAK family.[3][4] Allosteric inhibitors, such as Deucravacitinib, bind to the less conserved JH2 pseudokinase domain, inducing a conformational change that locks the kinase in an inactive state.[3][5] This mechanism provides a basis for high selectivity for TYK2 over other JAK family members.[3][4]
Comparative Analysis of TYK2 Inhibitors
This guide compares the preclinical and clinical-stage allosteric TYK2 inhibitors this compound, Deucravacitinib, and ESK-001. For a broader context, data for the ATP-competitive TYK2 inhibitors Ropsacitinib and Brepocitinib are also included.
Biochemical Potency
The biochemical potency of the inhibitors was assessed through their ability to inhibit the enzymatic activity of TYK2 or bind to its specific domains.
| Inhibitor | Target Domain | IC50 (nM) |
| This compound | TYK2 JH2 | 7 |
| Deucravacitinib | TYK2 JH2 | 1.0 (IC50), 0.02 (Ki) |
| ESK-001 | TYK2 JH2 | N/A |
| Ropsacitinib | TYK2 JH1 | 15 |
| Brepocitinib | TYK2 JH1 | 23 |
Cellular Activity
The cellular activity of the inhibitors is determined by their ability to block cytokine-induced signaling pathways in cellular assays.
| Inhibitor | Assay | IC50 (nM) |
| This compound | IL-23-induced signaling | 100 |
| IFNα-induced signaling | 50 | |
| Deucravacitinib | IL-12/IL-23 & Type I IFN pathways | Potent Inhibition |
| ESK-001 | IFNα (Human Whole Blood) | 104 |
| IL-12 (Human Whole Blood) | 149 | |
| Ropsacitinib | IL-12 induced pSTAT4 (Human Whole Blood) | 14 |
| Brepocitinib | IL-12/pSTAT4 (Human Whole Blood) | 65 |
| IL-23/pSTAT3 (Human Whole Blood) | 120 |
Selectivity Profile
Selectivity is a crucial parameter, indicating the inhibitor's specificity for TYK2 over other kinases, particularly the closely related JAK family members.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Fold Selectivity (JAK1/TYK2) | Fold Selectivity (JAK2/TYK2) | Fold Selectivity (JAK3/TYK2) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| ESK-001 | >30,000 | >30,000 | >30,000 | >200 | >200 | >200 |
| Ropsacitinib | 383 | 74 | >10,000 | ~25 | ~5 | >667 |
| Brepocitinib | 17 | 77 | 6490 | ~0.7 | ~3.3 | ~282 |
Note: A higher fold selectivity indicates greater specificity for TYK2.
Off-Target Activity
Some inhibitors may exhibit activity against other unrelated proteins, which can lead to unexpected side effects.
| Inhibitor | Off-Target | IC50 (nM) |
| This compound | Phosphodiesterase 4 (PDE4) | 62 |
Pharmacokinetic Properties
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, influencing its dosing regimen and overall efficacy.
| Inhibitor | Property | Value |
| Deucravacitinib | Oral Bioavailability | Demonstrated in murine models |
| ESK-001 | Terminal Half-life | 8-13 hours |
| Absorption | Rapid | |
| Brepocitinib | Oral Bioavailability (rat) | 83% |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: TYK2 Signaling Pathway and Point of Allosteric Inhibition.
Caption: General Experimental Workflow for TYK2 Inhibitor Characterization.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for TYK2 JH2 Domain
Objective: To determine the binding affinity (IC50) of test compounds to the TYK2 pseudokinase (JH2) domain.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare a solution containing a constant concentration of a fluorescently labeled probe known to bind to the TYK2 JH2 domain.
-
Prepare a solution of recombinant human TYK2 JH2 protein at a fixed concentration.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted test compound.
-
Add the fluorescent probe solution to all wells.
-
Initiate the binding reaction by adding the TYK2 JH2 protein solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-STAT Assay using Flow Cytometry
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells by test compounds.
Methodology:
-
Cell Preparation:
-
Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.
-
Pre-incubate the cells with serially diluted concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., IL-12 to induce pSTAT4, or IFNα to induce pSTAT1) at a predetermined optimal concentration and time (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
-
Antibody Staining and Flow Cytometry:
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4-PE).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal.
-
Plot the MFI against the logarithm of the test compound concentration and calculate the IC50 value.
-
Whole Blood Assay for IL-12-Induced IFN-γ Production
Objective: To assess the functional consequence of TYK2 inhibition by measuring the suppression of cytokine production in a more physiologically relevant matrix.
Methodology:
-
Blood Collection and Treatment:
-
Collect fresh human whole blood into heparinized tubes.
-
Aliquot the blood into 96-well plates and pre-incubate with serially diluted test compounds for 1-2 hours.
-
-
Stimulation:
-
Stimulate the blood with recombinant human IL-12 for an extended period (e.g., 24-48 hours) to induce IFN-γ production.
-
-
Plasma Collection:
-
Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.
-
-
IFN-γ Quantification:
-
Measure the concentration of IFN-γ in the plasma samples using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
The development of allosteric TYK2 inhibitors represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. This guide provides a comparative overview of this compound and other key TYK2 inhibitors, highlighting the superior selectivity of allosteric inhibitors like Deucravacitinib and ESK-001 over ATP-competitive inhibitors. While this compound shows potent inhibition of the TYK2 JH2 domain and downstream signaling, a complete understanding of its selectivity profile requires further investigation. The provided experimental protocols offer a foundation for the continued evaluation and comparison of novel TYK2 inhibitors in the drug discovery pipeline.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Validating Tyk2-IN-2's In Vitro Promise: A Comparative Guide to In Vivo Models
For researchers, scientists, and drug development professionals, the journey from a promising in vitro compound to a potential therapeutic requires rigorous in vivo validation. This guide provides a framework for translating the in vitro findings of Tyk2-IN-2 into relevant animal models of autoimmune disease. By comparing its in vitro profile with the in vivo performance of other selective Tyk2 inhibitors, we offer a roadmap for preclinical validation.
This compound has demonstrated potent and selective inhibition of the Tyk2 kinase in vitro. As a key mediator of pro-inflammatory cytokine signaling, including IL-12, IL-23, and Type I interferons, Tyk2 is a compelling therapeutic target for a range of autoimmune and inflammatory disorders.[1][2] The successful translation of in vitro potency to in vivo efficacy is the critical next step in the development of compounds like this compound.
In Vitro Profile of this compound
This compound has shown promising activity in biochemical and cellular assays. A summary of its in vitro inhibitory concentrations (IC50) is presented below.
| Target | IC50 |
| Tyk2 JH2 | 7 nM |
| IL-23 signaling | 0.1 µM |
| IFNα signaling | 0.05 µM |
| Phosphodiesterase 4 (PDE4) | 62 nM |
| Data from MedchemExpress[3] |
This profile indicates that this compound is a potent inhibitor of Tyk2's pseudokinase (JH2) domain and effectively blocks downstream signaling of key cytokines implicated in autoimmune pathologies. The off-target activity on PDE4 should be considered in the interpretation of in vivo results.
Translating In Vitro Findings to In Vivo Efficacy: A Comparative Look
While in vivo data for this compound is not yet publicly available, the performance of other selective Tyk2 inhibitors in established animal models provides a valuable benchmark for what successful translation looks like. Below, we compare the in vivo efficacy of several notable Tyk2 inhibitors across various models of autoimmune disease.
Psoriasis Models
Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17 axis plays a crucial role.[4] Animal models that mimic this pathology are essential for evaluating the therapeutic potential of Tyk2 inhibitors.
Table 1: In Vivo Efficacy of Tyk2 Inhibitors in Psoriasis Models
| Compound | Model | Key Efficacy Readouts | Reference |
| NDI-031407 | IL-23-induced mouse psoriasis | Up to 74% inhibition of ear swelling and 96% inhibition of tissue IL-17A levels at 100 mg/kg. | [5] |
| Imiquimod-induced mouse psoriasis | Efficacy comparable to dexamethasone in reducing psoriasis score without causing body weight reduction. Improved skin histology and dose-dependent reduction of spleen weight. | [5] | |
| 15t (PROTAC Degrader) | Murine psoriasis model | Significantly suppressed TYK2-mediated pathology without apparent toxicity. More effective than deucravacitinib in blocking the expression of inflammatory cytokines (IL-17 and IL-23) in skin biopsies. | [6][7] |
Inflammatory Bowel Disease (IBD) Models
Tyk2's role in IL-12 and IL-23 signaling makes it a target for IBD, which is characterized by chronic inflammation of the gastrointestinal tract.
Table 2: In Vivo Efficacy of Tyk2 Inhibitors in IBD Models
| Compound | Model | Key Efficacy Readouts | Reference |
| NDI-031407 | CD4+CD45RA+ adoptive transfer model (Crohn's disease-like) | Improved disease outcomes by reducing body weight loss and colonic weight/length ratio. Improved colon histology and reduced colon myeloperoxidase levels to that of disease-free control mice at 100 mg/kg. | [5] |
| TAK-279 | Adoptive T-cell transfer (TCT) colitis model | At a dose providing 24hr IC90 coverage, significantly reduced colon weight:length ratio and total histology score, comparable to an anti-IL-12/23 p40 mAb. | [8] |
| Anti-CD40 mAb-induced colitis model | At a dose providing 24hr IC90 coverage, significantly reduced colon weight:length ratio and total histology score, comparable to an anti-IL-12/23 p40 mAb. | [8] |
Neuroinflammation Models
The involvement of Tyk2 in Type I interferon signaling points to its potential role in neuroinflammatory conditions like multiple sclerosis. The experimental autoimmune encephalomyelitis (EAE) model is a widely used preclinical model for multiple sclerosis.[4]
Table 3: In Vivo Efficacy of Tyk2 Inhibitors in Neuroinflammation Models
| Compound | Model | Key Efficacy Readouts | Reference |
| A-005 (Brain-penetrant) | Experimental Autoimmune Encephalomyelitis (EAE) | Administered either prophylactically or therapeutically, led to significant and dose-dependent suppression of clinical and histological EAE. | [9] |
| Centrally Penetrant TYK2 inhibitors (cTYK2i) | MOG35-55 EAE mouse model | Reduced clinical score, lymphoid cell infiltration, and cytokines/chemokines. Attenuated microglial activation and reduced circulating neurofilament light (NfL). | [10] |
| BMS-986165 (Peripherally restricted) | MOG35-55 EAE mouse model | Little impact on clinical score and other neuroinflammatory readouts. | [10] |
Type 1 Diabetes Models
Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells. IFNα signaling, which is mediated by Tyk2, is implicated in its pathogenesis.[11]
Table 4: In Vivo Efficacy of Tyk2 Inhibitors in Type 1 Diabetes Models
| Compound | Model | Key Efficacy Readouts | Reference |
| BMS-986202 | RIP-LCMV mice | Reduced diabetes incidence by 80%. | [12][13] |
| NOD mice | Resulted in a 44% decrease in diabetes incidence and a significant reduction in insulitis. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for the key animal models mentioned.
IL-23-Induced Psoriasis Model
-
Animal Strain: BALB/c mice.
-
Induction: Intradermal injection of recombinant murine IL-23 into the ear.
-
Treatment: Administration of the test compound (e.g., NDI-031407) orally or via another appropriate route, typically starting on the day of induction and continuing for the duration of the experiment.
-
Endpoint Analysis:
-
Ear Swelling: Measured daily using a caliper.
-
Histology: Collection of ear tissue at the end of the study for H&E staining to assess epidermal thickness and inflammation.
-
Cytokine Analysis: Measurement of IL-17A and other relevant cytokines in ear tissue homogenates by ELISA or qPCR.[5]
-
Adoptive T-Cell Transfer Model of Colitis
-
Animal Strain: Severe combined immunodeficient (SCID) mice.
-
Induction: Intraperitoneal injection of CD4+CD45RBhi T cells isolated from the spleens of healthy donor mice.
-
Treatment: Oral administration of the test compound (e.g., TAK-279) twice daily.
-
Endpoint Analysis:
-
Body Weight: Monitored regularly as an indicator of disease severity.
-
Colon Assessment: At the end of the study (e.g., day 48), measurement of colon weight and length to determine the weight-to-length ratio.
-
Histology: Microscopic evaluation of colonic tissue sections for signs of inflammation.
-
Transcriptomic Analysis: Gene expression analysis of colonic tissue to assess the modulation of inflammatory pathways.[8]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Strain: C57BL/6 mice.
-
Induction: Immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Administration of the test compound (e.g., A-005) can be prophylactic (starting before disease onset) or therapeutic (starting after the appearance of clinical signs).
-
Endpoint Analysis:
-
Clinical Scoring: Daily monitoring of disease progression based on a standardized scale of motor disability.
-
Histology: Examination of the spinal cord for immune cell infiltration and demyelination.
-
Biomarkers: Measurement of neurofilament light chain (NfL) in plasma or cerebrospinal fluid as a marker of neuronal damage.[9][10]
-
Visualizing the Pathway and Process
To further clarify the mechanism of action and experimental design, the following diagrams illustrate the Tyk2 signaling pathway and a general workflow for in vivo validation studies.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo validation of a therapeutic compound.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 10. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice | bioRxiv [biorxiv.org]
Differential Effects of Selective Tyk2 Inhibition on Th1 and Th17 Cell Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a selective Tyk2 inhibitor, exemplified by compounds such as Deucravacitinib (BMS-986202), with other Janus kinase (JAK) inhibitors, focusing on their differential effects on the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells. This analysis is supported by experimental data on inhibitor potency, selectivity, and impact on key signaling pathways.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are pivotal in the differentiation and function of Th1 and Th17 cells, which are key drivers of pathogenesis in numerous autoimmune and inflammatory diseases.[1][2] Selective inhibition of Tyk2 presents a promising therapeutic strategy to modulate the inflammatory responses mediated by these T cell subsets. This guide explores the nuanced effects of selective Tyk2 inhibition on Th1 and Th17 differentiation compared to broader or different JAK inhibition profiles.
Tyk2 Signaling in Th1 and Th17 Differentiation
Tyk2 plays a crucial, albeit distinct, role in the signaling pathways that lead to the differentiation of naive CD4+ T cells into Th1 and Th17 lineages.
-
Th1 Differentiation: The differentiation of Th1 cells is primarily driven by IL-12. IL-12 receptor engagement leads to the activation of a heterodimer of Tyk2 and JAK2, which in turn phosphorylates Signal Transducer and Activator of Transcription 4 (STAT4).[3][4] Phosphorylated STAT4 (pSTAT4) translocates to the nucleus and induces the expression of the master transcription factor T-bet, leading to the production of the signature Th1 cytokine, interferon-gamma (IFN-γ).[4]
-
Th17 Differentiation: The development and maintenance of Th17 cells are critically dependent on IL-23. The IL-23 receptor also signals through a Tyk2/JAK2 heterodimer.[3][5] This activation cascade results in the phosphorylation of STAT3.[5][6] Nuclear translocation of phosphorylated STAT3 (pSTAT3) promotes the expression of the transcription factor RORγt and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4]
Comparative Inhibitor Profiles
The differential effects of Tyk2 inhibitors on Th1 and Th17 cells are largely determined by their selectivity for Tyk2 over other JAK family members. Here, we compare a selective Tyk2 inhibitor with Upadacitinib, a selective JAK1 inhibitor.
| Inhibitor Class | Exemplar Compound | Primary Target(s) | Key Cytokine Pathways Inhibited |
| Selective Tyk2 Inhibitor | Deucravacitinib (BMS-986202) | Tyk2 | IL-12, IL-23, Type I IFN |
| Selective JAK1 Inhibitor | Upadacitinib | JAK1 > JAK2/3 | IL-6, IFN-γ, IL-2, IL-7, IL-15 |
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) and selectivity profiles of representative Tyk2 and JAK1 inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay IC50 | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| NDI-031407 (Selective Tyk2 Inhibitor) | Tyk2 | 0.21 | - | 220-fold | 147-fold | 20-fold |
| JAK1 | 46 | - | - | |||
| JAK2 | 31 | - | - | |||
| JAK3 | 4.2 | - | - | |||
| Deucravacitinib (Selective Tyk2 Inhibitor) | Tyk2 | - | High Potency | High | High | High |
| Upadacitinib (Selective JAK1 Inhibitor) | JAK1 | - | High Potency | - | ~60-fold | >100-fold |
Data for NDI-031407 from reference[7]. Deucravacitinib is noted for its high selectivity achieved through allosteric inhibition of the TYK2 pseudokinase domain.[8][9] Upadacitinib selectivity data from reference[10].
Differential Effects on Th1 and Th17 Cell Differentiation and Function
Selective inhibition of Tyk2 is expected to potently block both Th1 and Th17 differentiation due to its central role in IL-12 and IL-23 signaling. In contrast, a JAK1-selective inhibitor like upadacitinib will have a different spectrum of effects.
| Feature | Selective Tyk2 Inhibitor (e.g., Deucravacitinib) | Selective JAK1 Inhibitor (e.g., Upadacitinib) |
| Effect on Th1 Differentiation | Strongly Inhibits by blocking IL-12-induced STAT4 phosphorylation.[11] | Inhibits by blocking IFN-γ signaling (a key Th1 cytokine) and potentially other JAK1-dependent pathways.[10] |
| Effect on Th17 Differentiation | Strongly Inhibits by blocking IL-23-induced STAT3 phosphorylation and subsequent IL-17 production.[7][12] | Inhibits , primarily by blocking IL-6 signaling which is important for initial Th17 differentiation, and other JAK1-dependent cytokine pathways.[13][14] |
| Impact on IFN-γ Production | Reduced due to inhibition of Th1 differentiation. | Reduced as IFN-γ receptor signals through JAK1/JAK2.[10] |
| Impact on IL-17 Production | Reduced due to inhibition of Th17 differentiation and maintenance.[12] | Reduced due to inhibition of upstream signaling required for Th17 differentiation.[13] |
Studies have shown that deucravacitinib treatment in psoriasis patients leads to a dose-dependent reduction in serum levels of IL-17A and other Th17-associated biomarkers.[12] Similarly, upadacitinib has been shown to decrease IL-17A and IL-17F levels in patients with psoriatic arthritis.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
In Vitro Mouse Naive CD4+ T Cell Differentiation
This protocol outlines the general steps for differentiating naive CD4+ T cells into Th1 and Th17 lineages in vitro.
Protocol Details:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Activation: Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Differentiation Conditions:
-
Th1: Add recombinant mouse IL-12 and anti-mouse IL-4 antibody.
-
Th17: Add recombinant human TGF-β, recombinant mouse IL-6, recombinant mouse IL-23, anti-mouse IFN-γ antibody, and anti-mouse IL-4 antibody.
-
-
Inhibitor Treatment: Add the Tyk2 inhibitor or other JAK inhibitors at desired concentrations at the time of cell plating.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Analysis:
-
Flow Cytometry: Restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform surface staining for CD4 followed by intracellular staining for IFN-γ and IL-17A.
-
ELISA: Collect supernatants from the cell cultures and measure the concentrations of IFN-γ and IL-17A using specific ELISA kits.
-
STAT Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation.
Protocol Details:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the Tyk2 inhibitor or other JAK inhibitors for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes). Use IL-12 to assess STAT4 phosphorylation and IL-23 to assess STAT3 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow antibody access to intracellular proteins.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT3 (pY705) and phosphorylated STAT4 (pY693).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the appropriate cell population (e.g., CD4+ T cells).
Conclusion
Selective Tyk2 inhibitors demonstrate a potent and balanced inhibition of both Th1 and Th17 cell differentiation by directly targeting the upstream signaling of their key differentiating cytokines, IL-12 and IL-23. This contrasts with inhibitors that have different JAK selectivity profiles, such as the JAK1-selective inhibitor upadacitinib, which also impacts these pathways but through a different set of primary cytokine targets. The choice of inhibitor and its specific selectivity profile will have distinct consequences on the modulation of T cell-mediated immunity, a critical consideration for the development of targeted therapies for autoimmune and inflammatory diseases. The experimental protocols provided herein offer a framework for further investigation into the nuanced effects of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 5. Tyk2-signaling plays an important role in host defense against Escherichia coli through IL-23-induced IL-17 production by gammadelta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and Selective Tyk2 Inhibitors Block Th1- and Th17- Mediated Immune Responses and Reduce Disease Progression in Rodent Models of Delayed-Type Hypersensitivity and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 12. OP0024 DIFFERENTIATION BETWEEN IL-6 AND IL-17 PATHWAY INHIBITION IN RELATIONSHIP WITH CLINICAL OUTCOMES IN NON-BIOLOGICAL DMARD-IR AND BIOLOGICAL DMARD-IR PSORIATIC ARTHRITIS PATIENTS TREATED WITH UPADACITINIB IN SELECT-PsA 1 AND SELECT-PsA 2 STUDIES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of a Selective TYK2 Inhibitor in Primary Patient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, with other Janus Kinase (JAK) inhibitors in primary human patient-derived cells. The data presented is based on published in vitro studies, offering a framework for validating the therapeutic potential of selective TYK2 inhibition.
Executive Summary
Deucravacitinib stands out as a selective allosteric inhibitor of TYK2, a key mediator in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). This selective inhibition profile suggests a more targeted therapeutic approach with potentially fewer off-target effects compared to broader-spectrum JAK inhibitors. This guide presents a comparative analysis of Deucravacitinib against other JAK inhibitors like Tofacitinib, Upadacitinib, and Filgotinib, focusing on their potency in inhibiting key inflammatory signaling events in primary human cells.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors in primary human whole blood or Peripheral Blood Mononuclear Cell (PBMC) assays. Lower IC50 values indicate higher potency.
| Inhibitor | Target Pathway | Primary Human Cell Assay | IC50 (nM) | Reference |
| Deucravacitinib | TYK2/JAK2 | IL-12-induced IFN-γ production in whole blood | 17 | [1][2][3][4] |
| Tofacitinib | TYK2/JAK2 | IL-12-induced IFN-γ production in whole blood | 2038 | [1][2][4] |
| Upadacitinib | TYK2/JAK2 | IL-12-induced IFN-γ production in whole blood | 950 | [1][2][4] |
| Baricitinib | TYK2/JAK2 | IL-12-induced IFN-γ production in whole blood | 1180 | [1][2][4] |
| Deucravacitinib | JAK1/3 | IL-2-induced pSTAT5 in T cells | 2060 | [1][2][4] |
| Tofacitinib | JAK1/3 | IL-2-induced pSTAT5 in T cells | 17 | [1][2][4] |
| Upadacitinib | JAK1/3 | IL-2-induced pSTAT5 in T cells | 8 | [1][2][4] |
| Baricitinib | JAK1/3 | IL-2-induced pSTAT5 in T cells | 21 | [1][2][4] |
| Deucravacitinib | JAK2/2 | TPO-induced pSTAT3 in platelets | >10000 | [1][2][4] |
| Tofacitinib | JAK2/2 | TPO-induced pSTAT3 in platelets | 201 | [1][2][4][5] |
| Upadacitinib | JAK2/2 | TPO-induced pSTAT3 in platelets | 40 | [1][2][4][5] |
| Baricitinib | JAK2/2 | TPO-induced pSTAT3 in platelets | 31 | [1][2][4][5] |
| Filgotinib | JAK1/TYK2 | IL-10-induced pSTAT3 in T cells | ~150-760 (cellular assays) | [6] |
Note: Data is compiled from multiple sources and assays may have slight variations. Direct head-to-head studies are limited.
Key Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of immune cells from whole blood for subsequent in vitro assays.
Methodology:
-
Dilute whole blood collected in heparinized tubes 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 800 x g for 20-30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer, and carefully collect the buffy coat layer containing PBMCs at the plasma-density gradient medium interface.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Cytokine Stimulation and Inhibition Assay
Objective: To assess the ability of TYK2 inhibitors to block the production of pro-inflammatory cytokines from primary immune cells.
Methodology:
-
Seed isolated PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the TYK2 inhibitor (e.g., Deucravacitinib) or comparator compounds for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus. For example, to assess the IL-12/IFN-γ axis, stimulate with recombinant human IL-12 (10 ng/mL).
-
Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Following incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of a specific cytokine (e.g., IFN-γ) in the cell culture supernatant.
Methodology:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot for Phosphorylated STAT3 (pSTAT3)
Objective: To determine the effect of TYK2 inhibition on the downstream signaling molecule STAT3.
Methodology:
-
Culture PBMCs and pre-treat with inhibitors as described in the cytokine stimulation assay.
-
Stimulate the cells with a relevant cytokine, for example, IL-23 (50 ng/mL), for a short duration (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3.
Mandatory Visualizations
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Framework for Comparative Analysis.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON | Annals of the Rheumatic Diseases [ard.bmj.com]
Safety Operating Guide
Navigating the Safe Disposal of Tyk2-IN-2 in a Laboratory Setting
Researchers and drug development professionals handling Tyk2-IN-2, a potent and selective TYK2 inhibitor used in the research of inflammatory and autoimmune diseases, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance.[1] While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, comprehensive guidelines for the disposal of hazardous chemical waste in research laboratories provide a clear framework for its safe management.
Core Principles of Chemical Waste Management
The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions.[2] All laboratory personnel must be trained on proper waste handling, storage, labeling, and disposal procedures.[3] Hazardous wastes must not be discharged into the sewer system or evaporated in fume hoods.[3] Instead, all chemical waste should be managed through a designated hazardous waste collection program.[3]
Key principles for safe hazardous waste storage include:
-
Segregation: Incompatible chemicals, such as acids and bases, or oxidizing and reducing agents, must be stored separately to prevent violent reactions.[4][5]
-
Containment: Waste must be stored in appropriate, leak-proof containers that are kept tightly sealed except when adding or removing waste.[5][6]
-
Labeling: All waste containers must be clearly labeled with their contents.[5]
-
Designated Area: Hazardous waste should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound, based on general laboratory chemical waste guidelines.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[7] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[7][8]
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Liquid Waste (Solutions): Solutions containing this compound, such as those prepared with DMSO, should be collected as liquid hazardous waste.[9][10] Segregate organic solvent waste from aqueous waste.[5]
-
Contaminated Materials: Items such as pipette tips, gloves, and empty vials that are contaminated with this compound should be disposed of as chemically contaminated solid waste.[2] Chemically contaminated broken glass should be placed in labeled puncture-resistant containers.[2]
-
-
Waste Collection and Labeling:
-
Select a chemically compatible waste container. Plastic is often preferred for its durability.[6]
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly list all constituents of the waste mixture on the label, including this compound and any solvents, with their approximate concentrations or volumes.
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in your laboratory's designated SAA.[4][6]
-
Ensure the SAA is inspected weekly for any signs of leakage.[4]
-
Partially filled containers can remain in the SAA for up to one year, provided the total accumulation limits are not exceeded.[4][6] A common limit is 55 gallons for hazardous waste and one quart for acutely toxic chemical waste.[6]
-
-
Requesting Waste Pick-up:
-
Once a waste container is full, or if it has been in storage for the maximum allowed time, arrange for its removal by your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.[6]
-
Full containers must typically be removed from the SAA within three days.[4]
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Storage of Solid this compound | Store at -20°C. | [9] |
| Storage of this compound in Solvent | Store at -80°C; use within 6 months. If stored at -20°C, use within 1 month. | [9] |
| Maximum SAA Accumulation | 55 gallons of hazardous waste. | [6] |
| Maximum SAA Accumulation (Acutely Toxic) | 1 quart of liquid or 1 kilogram of solid. | [6] |
| pH for Aqueous Drain Disposal (if permissible) | Greater than 5.0 and less than 12.5 (Note: Not recommended for this compound without neutralization and institutional approval). | [4] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context
Tyk2 (Tyrosine Kinase 2) is an intracellular enzyme that plays a crucial role in mediating immune and inflammatory signaling pathways.[11] It is a member of the Janus kinase (JAK) family and is activated by cytokines such as interferons and interleukins (e.g., IL-12, IL-23).[1][11] Upon activation, Tyk2 phosphorylates and activates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate the expression of genes involved in immune responses.[11] The development of inhibitors like this compound is aimed at modulating these pathways for therapeutic intervention in immune-mediated diseases.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. JAK2/TYK2-IN-1|2613434-12-9|MSDS [dcchemicals.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | PDE | TargetMol [targetmol.com]
- 11. bms.com [bms.com]
Personal protective equipment for handling Tyk2-IN-2
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Tyk2-IN-2 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment. The following information is synthesized from available data on this compound and analogous compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety protocols for potent small molecule inhibitors.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Body Protection | Impervious laboratory coat or gown | Shields skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area such as a laboratory fume hood. If ventilation is inadequate, a suitable respirator should be worn.[2] | Minimizes inhalation of dust or aerosols.[2][3] |
Experimental Protocol: Safe Handling Workflow
The following workflow outlines the procedural steps for the safe handling of this compound, from receiving to disposal. Adherence to these steps is crucial for minimizing risk.
Operational and Disposal Plans
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leakage. This compound powder should be stored at -20°C for long-term stability.[4] Once dissolved in a solvent such as DMSO, it should be stored at -80°C.[4][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Handling and Preparation: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.[2][3] Personal protective equipment, as detailed in the table above, must be worn at all times.[1][2][6] When preparing solutions, ensure the chosen solvent is appropriate for the intended experiment and that the product's solubility limits are not exceeded.[5] For instance, the solubility in DMSO is ≥ 25 mg/mL (80.55 mM).[4][5]
Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Clean the spill area thoroughly with a suitable decontamination solution.
Disposal: All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are clearly labeled with the contents.[1]
References
- 1. JAK2/TYK2-IN-1|2613434-12-9|MSDS [dcchemicals.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. gerpac.eu [gerpac.eu]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
